Technical Documentation Center

2,4-Dinitrobenzanilide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dinitrobenzanilide
  • CAS: 22978-56-9

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 2,4-Dinitrobenzanilide at Room Temperature: A Comprehensive Physicochemical and Kinetic Analysis

Executive Summary Understanding the thermodynamic stability of highly functionalized aromatic amides is a critical prerequisite in drug development, agrochemical formulation, and the synthesis of advanced energetic mater...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability of highly functionalized aromatic amides is a critical prerequisite in drug development, agrochemical formulation, and the synthesis of advanced energetic materials. 2,4-Dinitrobenzanilide (CAS: 22978-56-9 / 33490-01-6) is a prototypical dinitroaromatic compound characterized by an amide linkage bridging a heavily electron-withdrawn ring and a phenyl ring[1][2].

At standard room temperature (25°C / 298.15 K), 2,4-Dinitrobenzanilide exhibits profound thermodynamic stability. This stability is not merely a function of its high molecular weight, but rather an intricate interplay of solid-state crystal lattice energy, intramolecular steric shielding, and extensive π -electron delocalization. This whitepaper provides an in-depth mechanistic analysis of these stabilizing factors and outlines the orthogonal experimental workflows required to rigorously validate its thermodynamic profile.

Structural and Mechanistic Determinants of Stability

To understand why 2,4-Dinitrobenzanilide remains thermodynamically inert at room temperature, we must analyze its molecular architecture and solid-state behavior:

  • Electronic Delocalization (The Amide Resonance): The central amide bond (-CO-NH-) possesses significant double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π

    • orbital. This resonance stabilization creates a high kinetic barrier to hydrolysis or thermal cleavage at 25°C.
  • Inductive and Mesomeric Effects: The two nitro (-NO 2​ ) groups on the aromatic ring act as powerful electron-withdrawing groups (EWGs). They deplete the electron density of the parent ring, rendering the molecule highly resistant to electrophilic attack[3].

  • Crystal Lattice Enthalpy: The compound is a crystalline solid at room temperature with a melting point of 193°C[1]. The solid state is heavily stabilized by intermolecular hydrogen bonding (specifically between the amide N-H donor and the carbonyl/nitro oxygen acceptors) and π

    π stacking interactions. At 25°C, the thermal energy ( kT≈0.6 kcal/mol ) is vastly insufficient to overcome the enthalpic penalty required to disrupt this lattice.

G A 2,4-Dinitrobenzanilide (Solid State) B Intermolecular H-Bonding (Amide N-H ··· O=C) A->B C Steric Shielding (Ortho-Nitro Group) A->C D Electronic Delocalization (Pi-System) A->D E High Room-Temperature Thermodynamic Stability B->E C->E D->E

Fig 1. Structural and electronic factors driving the thermodynamic stability of 2,4-Dinitrobenzanilide.

Quantitative Thermodynamic Profile

The following table synthesizes the critical physical and thermodynamic parameters of 2,4-Dinitrobenzanilide, establishing a baseline for its room-temperature behavior. The high melting and boiling points are direct macroscopic manifestations of its microscopic thermodynamic stability.

PropertyValueSource / Methodology
Molecular Formula C 13​ H 9​ N 3​ O 5​ Computed standard[2]
Molecular Weight 287.23 g/mol Computed standard[2]
Melting Point 193 °CEmpirical observation[1]
Boiling Point 406 °C (at 760 mmHg)Empirical observation[1]
Density 1.496 g/cm³Empirical observation[1]
Flash Point 199.3 °CClosed-cup empirical[1]
Topological Polar Surface Area 121 ŲComputed XLogP3 framework[2]

Data Note: At 25°C, the compound exists well below its glass transition or melting temperature. Consequently, translational and rotational entropy are minimized, locking the molecule in a deep, low-energy thermodynamic well.

Experimental Workflows for Stability Assessment

Relying solely on structural assumptions is insufficient for rigorous scientific validation. To empirically prove the thermodynamic stability of 2,4-Dinitrobenzanilide at room temperature, an orthogonal analytical approach is required.

Causality in Experimental Design: Why not just use standard Differential Scanning Calorimetry (DSC)? Standard DSC lacks the sensitivity to detect microwatt-level exothermic degradation events at 25°C. Extrapolating room-temperature stability from high-temperature DSC data assumes a single-step Arrhenius degradation mechanism, which often fails for complex nitroaromatics. Therefore, we pair high-temperature kinetic extraction (DSC/TGA) with direct room-temperature measurement via Isothermal Microcalorimetry (IMC).

Protocol A: Isothermal Microcalorimetry (IMC)

Purpose: Direct, non-extrapolated measurement of heat flow at 25°C to confirm the absence of spontaneous degradation.

  • Sample Preparation: Desiccate 500 mg of 2,4-Dinitrobenzanilide under vacuum for 24 hours to remove trace moisture. Causality: Moisture acts as a plasticizer, artificially lowering the activation energy for hydrolysis and skewing baseline stability data.

  • Instrument Calibration: Calibrate the microcalorimeter using a Joule heating standard to ensure sensitivity down to .

  • Self-Validating Blank: Load an empty, hermetically sealed ampoule into the reference channel to continuously subtract environmental thermal noise.

  • Measurement: Seal the sample in a glass ampoule, load it into the sample channel, and equilibrate at exactly 25.0°C. Record the specific heat flow ( Φ ) continuously for 72 hours.

  • Data Interpretation: A stable baseline with a heat flow near confirms absolute thermodynamic stability and the absence of exothermic decomposition at room temperature.

Protocol B: TGA-DSC Kinetic Profiling

Purpose: To determine the activation energy ( Ea​ ) of decomposition and map the thermal boundaries of the molecule.

  • Sample Loading: Accurately weigh 5.0 mg of the milled sample into an alumina crucible. Causality: Milling ensures uniform particle size, eliminating internal thermal gradients that cause asymmetric peak broadening.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation, isolating pure thermal decomposition.

  • Dynamic Ramping: Heat the sample from 25°C to 450°C at multiple heating rates ( β=5,10,15, and 20 °C/min ).

  • Kinetic Extraction: Utilize the Flynn-Wall-Ozawa (FWO) isoconversional method on the resulting exothermic peaks. By plotting ln(β) against 1/T , extract the activation energy ( Ea​ ). A high Ea​ (>150 kJ/mol) mathematically validates that spontaneous degradation at 298.15 K is practically impossible over standard pharmaceutical shelf-lives.

Workflow S1 Sample Preparation (Desiccation & Milling) S2 Isothermal Microcalorimetry (25°C, 72 hrs) S1->S2 Room Temp Validation S3 TGA-DSC Analysis (Ramp 10°C/min to 400°C) S1->S3 Thermal Degradation Limit S5 Data Synthesis & Stability Profiling S2->S5 Empirical Heat Flow S3->S5 Kinetic Parameters S4 Computational DFT (Gibbs Free Energy Calc) S4->S5 Theoretical Baseline

Fig 2. Orthogonal experimental workflow for validating room-temperature thermodynamic stability.

Computational Thermodynamics (DFT Validation)

To create a fully self-validating system, empirical data must be cross-referenced with theoretical models. Density Functional Theory (DFT) utilizing the B3LYP functional and a 6-311G(d,p) basis set can be employed to calculate the standard enthalpy of formation ( ΔHf∘​ ) and Gibbs free energy ( ΔG∘ ).

For 2,4-Dinitrobenzanilide, computational minimization confirms that the trans-amide conformation (where the bulky dinitrophenyl and phenyl rings are anti-periplanar) represents the global thermodynamic minimum. The deep potential energy well associated with this conformation corroborates the lack of spontaneous structural rearrangement or degradation at 25°C.

Conclusion

The thermodynamic stability of 2,4-Dinitrobenzanilide at room temperature is absolute, governed by a combination of strong intramolecular resonance, the electron-withdrawing nature of its nitro substituents, and robust intermolecular lattice forces. Through the application of orthogonal, self-validating analytical techniques—combining the direct 25°C observation capabilities of Isothermal Microcalorimetry with the predictive kinetic power of TGA-DSC—researchers can confidently utilize this compound as a stable intermediate or reference standard under standard ambient conditions[4].

References

  • National Center for Biotechnology Information (PubChem). 2',4-Dinitrobenzanilide | C13H9N3O5 | CID 5155676 - PubChem. Retrieved from:[Link][2]

  • ACS Catalysis. Cobalt(III)-Catalyzed Free-Amine-Directed Site-Selective Allylation in 2-Aminobiaryls with Vinyl Cyclopropanes. Retrieved from:[Link][3]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and X-ray Crystallographic Analysis of 2,4-Dinitrobenzanilide

Introduction to 2,4-Dinitrobenzanilide 2,4-Dinitrobenzanilide is an aromatic organic compound featuring a benzanilide core structure substituted with two nitro groups. The electron-withdrawing nature of the nitro groups...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 2,4-Dinitrobenzanilide

2,4-Dinitrobenzanilide is an aromatic organic compound featuring a benzanilide core structure substituted with two nitro groups. The electron-withdrawing nature of the nitro groups significantly influences the molecule's electronic properties, making it a subject of interest for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in crystal engineering and the design of novel materials. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for predicting its physicochemical properties and potential applications.

Synthesis and Purification of 2,4-Dinitrobenzanilide

The synthesis of 2,4-dinitrobenzanilide can be readily achieved via a nucleophilic acyl substitution reaction between 2,4-dinitrobenzoyl chloride and aniline.

Experimental Protocol: Synthesis

Materials:

  • 2,4-Dinitrobenzoyl chloride

  • Aniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dinitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add aniline (1.0 eq) followed by the slow, dropwise addition of anhydrous pyridine (1.1 eq) at 0 °C (ice bath). The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,4-dinitrobenzanilide.

Rationale for Experimental Choices

The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the acid chloride reactant. Pyridine is a common and effective base for this type of acylation, as it is strong enough to scavenge the generated HCl but generally does not interfere with the primary reaction. The aqueous workup is designed to remove the pyridine hydrochloride salt, any remaining unreacted aniline, and other water-soluble impurities. Recrystallization is a standard and effective method for purifying solid organic compounds to the high degree required for crystal growth.

Single Crystal Growth of 2,4-Dinitrobenzanilide

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. Several methods can be employed to grow crystals suitable for diffraction experiments.[1][2][3][4]

Recommended Crystallization Techniques
  • Slow Evaporation: This is the simplest method for growing crystals.[2] A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents). The solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.[1]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[1] A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures, leading to the formation of crystals as the solubility decreases.[4]

The choice of solvent is critical and may require screening several options to find the optimal conditions for crystal growth.

Hypothetical X-ray Crystallographic Analysis

Once suitable single crystals are obtained, the following protocol outlines the steps for determining the molecular and crystal structure of 2,4-dinitrobenzanilide.[5][6][7]

Experimental Workflow

Caption: Experimental workflow for the synthesis and crystallographic analysis of 2,4-Dinitrobenzanilide.

Step-by-Step Protocol
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted X-rays (reflections) are integrated and corrected for various experimental factors.

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data. This is typically achieved using direct methods or Patterson methods, which are computational algorithms that phase the structure factors.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Structure Validation and Analysis: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit). The molecular geometry (bond lengths, bond angles, torsion angles) and intermolecular interactions are then analyzed. The final results are typically reported in a Crystallographic Information File (CIF).

Predicted Crystallographic Data and Structural Insights

Based on the known crystal structures of similar aromatic nitro compounds, a hypothetical set of crystallographic data for 2,4-dinitrobenzanilide is presented below.[9][10]

ParameterPredicted Value
Chemical FormulaC₁₃H₉N₃O₅
Molecular Weight287.23 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)1500-2000
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.5-1.6
Absorption Coefficient (mm⁻¹)~0.13
F(000)~592

Structural Insights: A key structural feature anticipated for 2,4-dinitrobenzanilide is the non-planarity of the nitro groups with respect to the benzene ring due to steric hindrance.[11] The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds involving the amide N-H donor and the oxygen atoms of the nitro and carbonyl groups as acceptors. Additionally, π-π stacking interactions between the aromatic rings are likely to play a significant role in stabilizing the crystal lattice.[12]

Molecular Structure of 2,4-Dinitrobenzanilide

Caption: Molecular structure of 2,4-Dinitrobenzanilide.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, crystal growth, and detailed X-ray crystallographic analysis of 2,4-dinitrobenzanilide. By following the outlined protocols, researchers can obtain high-quality single crystals and elucidate the precise three-dimensional structure of this molecule. This structural information is invaluable for understanding its chemical and physical properties, which can guide the design of new materials and pharmaceutical compounds. The methodologies described herein are broadly applicable to the characterization of other novel small organic molecules.

References

  • Jones, A. G. (2002). Crystallization Process Systems. Butterworth-Heinemann.
  • Staples, R. J. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 69(1), o1. [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Rajalakshmi, K., Nanjunda Swamy, K. S., & Shashidhar, M. A. (1988). Structure-reactivity correlations of aromatic nitro compounds: structures of 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene (I) and 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene (II). Acta Crystallographica Section B: Structural Science, 44(5), 509-512. [Link]

  • Massa, W. (2024). Single Crystal X-ray Structure Analysis. In Introduction to Coordination Chemistry (pp. 147-168). Wiley-VCH GmbH. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Jones, R. A. Y., & Marriott, K. C. (2008). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. Journal of Chemical Research, 2008(8), 452-455. [Link]

  • Bennett, G. M., & Bell, E. V. (1943). 2,4-Dinitrobenzaldehyde. Organic Syntheses, Coll. Vol. 2, p. 223. [Link]

  • Reverdin, F. (1927). 3,5-Dinitroanisole. Organic Syntheses, Coll. Vol. 1, p. 219. [Link]

  • Meissner, F. (1959). Method of crystallizing nitro products. U.S.
  • Veranova. (2023). Harnessing the power of single crystal X-ray diffraction. [Link]

  • Cumming, W. M. (1937).
  • Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

  • Fuson, R. C., & Chan, M. L. (1943). 2,4-Dinitroaniline. Organic Syntheses, Coll. Vol. 2, p. 225. [Link]

  • Politzer, P., Murray, J. S., & Concha, M. C. (2008). Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. Journal of Molecular Modeling, 14(8), 659-664. [Link]

  • RG Chemistry. (2021, February 8). Recrystallization of m-dinitrobenzene [Video]. YouTube. [Link]

  • Santos, L. S., et al. (2010). Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. Journal of Chemical Education, 87(8), 832-834. [Link]

  • Scribd. (n.d.). Synthesis of 2,4-Dinitrophenyl Compounds. [Link]

  • Pramanik, K., et al. (2006). Synthesis, spectra and electrochemistry of dinitro-bis-{2-(phenylazo)pyrimidine} ruthenium(II). Journal of Chemical Sciences, 118(5), 449-456. [Link]

Sources

Foundational

A Preliminary Investigation of 2,4-Dinitrobenzanilide as a Drug Intermediate: A Technical Guide

Foreword: The Strategic Value of Nitroaromatic Scaffolds in Drug Discovery In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear, serving as foundational templates for the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of Nitroaromatic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear, serving as foundational templates for the development of novel therapeutic agents. The nitroaromatic compounds represent one such class, endowed with a rich history and a complex, often dualistic, pharmacological profile.[1][2] The presence of the nitro group, a potent electron-withdrawing moiety, confers unique electronic and metabolic properties upon a molecule, rendering it a compelling, albeit challenging, building block in drug design.[1][3][4]

This technical guide presents a preliminary, yet in-depth, investigation into 2,4-Dinitrobenzanilide, a specific nitroaromatic compound positioned as a versatile intermediate for drug synthesis. While not a therapeutic agent in itself, its structural components—a reactive dinitrophenyl group and a stable anilide linkage—offer a wealth of possibilities for chemical modification and the generation of diverse compound libraries.

As a Senior Application Scientist, my objective is to move beyond a mere recitation of data. This document is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of the causality behind the chemistry. We will explore not only how to synthesize and analyze this intermediate but why specific methodologies are chosen, what potential it holds for derivatization, and how to navigate the inherent toxicological considerations associated with its class.[1][5] This guide serves as a foundational resource for teams looking to leverage the unique properties of 2,4-Dinitrobenzanilide in their discovery programs.

Section 1: Physicochemical Profile of 2,4-Dinitrobenzanilide

A thorough understanding of a starting material's physical and chemical properties is the bedrock of any successful synthesis and development program. These parameters dictate everything from solvent selection and reaction conditions to purification strategies and potential formulation challenges. The key properties of 2,4-Dinitrobenzanilide (CAS No: 22978-56-9) are summarized below.

Table 1: Physicochemical and Computed Properties of 2,4-Dinitrobenzanilide

PropertyValueSource
IUPAC Name N-phenyl-2,4-dinitrobenzamide-
Synonyms (2,4-dinitrophenyl)-n-benzamide, 2,4-dinitro-n-phenylbenzamide[6]
CAS Number 22978-56-9[6][7]
Molecular Formula C₁₃H₉N₃O₅[6][7][8]
Molecular Weight 287.23 g/mol [6][8]
Melting Point 193 °C[6]
Boiling Point 406 °C at 760 mmHg[6]
Density 1.496 g/cm³[6]
Flash Point 199.3 °C[6]
Topological Polar Surface Area 121 Ų[6][8]
XLogP3 (Predicted) 2.2 - 2.5[6][8]
Hydrogen Bond Donor Count 1[6][8]
Hydrogen Bond Acceptor Count 5[6][8]
Rotatable Bond Count 2[6][8]

Expertise & Experience Insight: The high melting point and boiling point are indicative of a stable, rigid crystal lattice structure, suggesting that the compound will be a solid at room temperature and require relatively high temperatures for dissolution in many organic solvents. The Topological Polar Surface Area (TPSA) of 121 Ų is significant; molecules with a TPSA greater than 140 Ų often exhibit poor cell permeability. While this value is below the threshold, it suggests that derivatives intended for oral bioavailability may require modifications to reduce polarity. The positive XLogP value indicates a degree of lipophilicity.

Section 2: Synthesis and Characterization

The synthesis of 2,4-Dinitrobenzanilide is a straightforward yet illustrative example of nucleophilic acyl substitution. The most direct and efficient laboratory-scale approach involves the acylation of aniline with 2,4-dinitrobenzoyl chloride.

Synthesis Pathway and Rationale

The core of this synthesis is the reaction between the nucleophilic amine group of aniline and the highly electrophilic carbonyl carbon of 2,4-dinitrobenzoyl chloride. The two nitro groups on the benzoyl chloride ring are powerful electron-withdrawing groups, which significantly increase the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. This enhanced reactivity allows the reaction to proceed under mild conditions. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_reactants Reactants & Conditions reagent1 Aniline reaction Nucleophilic Acyl Substitution reagent1->reaction reagent2 2,4-Dinitrobenzoyl Chloride reagent2->reaction solvent Pyridine (Solvent/Base) solvent->reaction intermediate Tetrahedral Intermediate (transient) reaction->intermediate byproduct Pyridine HCl (Salt) reaction->byproduct product 2,4-Dinitrobenzanilide intermediate->product workup Aqueous Workup (e.g., dilute HCl wash) byproduct->workup product->workup purification Recrystallization (e.g., from Ethanol) workup->purification final_product Pure 2,4-Dinitrobenzanilide purification->final_product

Caption: Workflow for the synthesis of 2,4-Dinitrobenzanilide.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in anhydrous pyridine (approx. 10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirring solution, add 2,4-dinitrobenzoyl chloride (1.05 eq) portion-wise over 15-20 minutes.

    • Causality: The slight excess of the acyl chloride ensures complete consumption of the aniline starting material, which can simplify purification. Portion-wise addition at 0 °C helps to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline spot is no longer visible.

  • Workup and Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice and an excess of 2M hydrochloric acid (approx. 20 volumes). This will precipitate the product and neutralize the pyridine.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration, washing the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual acid and impurities.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure 2,4-Dinitrobenzanilide as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized intermediate is a critical, self-validating step. A multi-technique approach is required for unambiguous characterization.

Analytical_Workflow start Synthesized Product hplc HPLC-UV (Purity Assay, Quantification) start->hplc gcms GC-MS (Impurity Profile, Volatiles) start->gcms ir FT-IR Spectroscopy (Functional Group ID) start->ir nmr ¹H & ¹³C NMR (Structural Elucidation) start->nmr data_integration Data Integration & Confirmation of Structure hplc->data_integration gcms->data_integration ir->data_integration nmr->data_integration

Caption: Integrated workflow for analytical characterization.

Detailed Experimental Protocols: Analysis

These protocols are general guidelines. Specific parameters should be optimized for the available instrumentation.[9]

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine purity and quantify the product.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., starting with 60:40 Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve a small, accurately weighed sample in the mobile phase.

  • Expected Result: A major peak corresponding to 2,4-Dinitrobenzanilide, with purity calculated by area percentage.

2. Infrared (IR) Spectroscopy

  • Objective: To confirm the presence of key functional groups.

  • Instrumentation: FT-IR spectrometer with ATR accessory.

  • Sample Prep: A small amount of the solid product is placed directly on the ATR crystal.

  • Expected Key Peaks (cm⁻¹):

    • ~3300 (N-H stretch, amide)

    • ~1670 (C=O stretch, amide I)

    • ~1540 (N-H bend, amide II)

    • ~1530 and ~1350 (Asymmetric and symmetric NO₂ stretch)

    • ~3100-3000 (Aromatic C-H stretch)

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide unambiguous structural elucidation.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR (Expected Signals): Resonances corresponding to the protons on both aromatic rings and the single amide proton (which may be broad and downfield). The protons on the dinitrophenyl ring will be significantly downfield due to the electron-withdrawing effect of the nitro groups.

  • ¹³C NMR (Expected Signals): Resonances for all 13 carbon atoms, including the carbonyl carbon (~165 ppm) and carbons attached to the nitro groups.

Section 3: Potential as a Drug Intermediate

The true value of 2,4-Dinitrobenzanilide lies in its potential for chemical elaboration. It is a molecular canvas upon which diverse pharmacophores and functional groups can be painted.

The Role of the Nitro Group: Bioactivation and Modulation

The two nitro groups are the most chemically significant features of the molecule. While often associated with toxicity, they are also key pharmacophores in many approved drugs.[1][2][10]

  • Bio-reduction: In hypoxic environments, such as those found in solid tumors or within certain bacteria and protozoa, nitro groups can be enzymatically reduced by nitroreductases to form highly reactive nitroso and hydroxylamine intermediates.[1] This localized bioactivation is the mechanism of action for drugs like the anti-protozoal benznidazole.[1] This makes the dinitrobenzanilide scaffold a potential starting point for developing hypoxia-activated prodrugs.

  • Synthetic Handle: The nitro groups can be chemically reduced to primary amines using standard reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation converts a strongly electron-withdrawing group into a nucleophilic, electron-donating group, fundamentally altering the molecule's properties. These resulting amines are versatile synthetic handles for further modification via acylation, sulfonylation, or diazotization reactions.

Derivatization Pathways

The 2,4-Dinitrobenzanilide core can be modified at several positions to generate a library of new chemical entities.

Derivatization cluster_reduction Nitro Group Reduction cluster_acylation Further Acylation cluster_ring_mod Aromatic Ring Modification start 2,4-Dinitrobenzanilide reduction Reduction (e.g., SnCl₂, H₂/Pd-C) start->reduction subst Electrophilic / Nucleophilic Aromatic Substitution start->subst diamino Diaminobenzanilide Intermediate reduction->diamino acylation Acylation / Sulfonylation diamino->acylation amide_library Amide / Sulfonamide Library acylation->amide_library subst_prod Substituted Analogs subst->subst_prod

Caption: Potential derivatization pathways from the core intermediate.

  • Pathway 1: Amine Formation and Elaboration: Reduction of one or both nitro groups to amines creates nucleophilic sites. These can be reacted with a wide array of acyl chlorides, sulfonyl chlorides, or isocyanates to build complex side chains, potentially targeting enzyme active sites or protein-protein interfaces.

  • Pathway 2: Modifying the Anilide Ring: While the dinitrophenyl ring is deactivated towards electrophilic substitution, the unsubstituted N-phenyl ring can be a site for modification prior to the initial coupling reaction. Using substituted anilines in the synthesis allows for the introduction of functionality on this ring, modulating properties like solubility and metabolism.

Section 4: Toxicological Profile and Safe Handling

Trustworthiness through Safety: The development of any drug candidate requires a profound respect for safety, beginning with the handling of its intermediates. Nitroaromatic compounds as a class are known for their potential toxicity, and 2,4-Dinitrobenzanilide should be handled with this in mind.[3][5]

Inherent Hazards of the Nitroaromatic Class

The primary toxicological concern for nitroaromatics is genotoxicity, which is often mediated by the same metabolic activation that provides their therapeutic effect.[1][5] The reduction of the nitro group to a nitroso radical and then to a hydroxylamine can lead to the formation of DNA adducts.[5] Furthermore, compounds in this class can cause skin irritation, serious eye damage, and respiratory irritation.[8] The related compound 2,4-dinitroaniline is classified as fatal if swallowed, inhaled, or in contact with skin.[11][12]

Toxicity_Pathway parent Nitroaromatic Compound (R-NO₂) radical Nitro Anion Radical (R-NO₂⁻) parent->radical 1e⁻ reduction NAD(P)H NADP⁺ reductase Nitroreductase Enzymes (e.g., in cells/bacteria) reductase->radical nitroso Nitroso Intermediate (R-NO) radical->nitroso hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine adduct Covalent DNA Adducts hydroxylamine->adduct toxicity Potential Mutagenicity & Cytotoxicity adduct->toxicity

Sources

Exploratory

Decoding the Hydrogen Bond Network of 2,4-Dinitrobenzanilide: A Computational Chemistry Whitepaper

Executive Summary The structural and thermodynamic behavior of benzanilide derivatives is heavily dictated by their capacity to form complex hydrogen-bonding networks. 2,4-Dinitrobenzanilide (CAS 22978-56-9) serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural and thermodynamic behavior of benzanilide derivatives is heavily dictated by their capacity to form complex hydrogen-bonding networks. 2,4-Dinitrobenzanilide (CAS 22978-56-9) serves as a highly compelling model system due to its unique combination of a flexible amide linkage and highly electron-withdrawing, sterically demanding nitro groups[1]. With 1 hydrogen bond donor and 5 potential hydrogen bond acceptors[1], the molecule presents a competitive landscape between intramolecular stabilization (e.g., forming a pseudo-ring via ortho-nitro interactions) and intermolecular assembly.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating computational protocol for resolving these interactions. Moving beyond basic geometry optimization, this guide details the causality behind selecting specific Density Functional Theory (DFT) functionals, the necessity of topological electron density analysis, and the integration of solvent models to predict real-world pharmacological behavior.

Structural Rationale & Methodological Causality

The Limitations of Empirical Observation

In drug development and materials science, relying solely on X-ray crystallography provides a static, solid-state snapshot that often obscures the dynamic hydrogen-bonding equilibria present in solution. Computational chemistry bridges this gap, but only if the theoretical framework is constructed with strict physical causality.

Functional and Basis Set Selection

Historically, the B3LYP functional has been the workhorse for organic molecules[2]. However, B3LYP notoriously underestimates long-range dispersion forces, which are critical for accurately modeling π−π stacking and weak intermolecular hydrogen bonds in benzanilides.

  • The Solution: We employ the long-range corrected wB97XD functional[3]. This functional includes empirical dispersion corrections, ensuring that the attractive van der Waals forces between stacked aromatic rings and distant hydrogen bond acceptors are mathematically captured.

  • Basis Set: The 6-311++G(d,p) basis set is selected[3]. The diffuse functions ("++") are non-negotiable here; they allow the electron cloud to expand, which is a physical prerequisite for accurately modeling the lone pairs on the nitro and carbonyl oxygens acting as hydrogen bond acceptors.

Validating the Hydrogen Bond: Beyond Geometry

A short interatomic distance does not definitively prove a hydrogen bond. To establish a self-validating system, we must prove orbital overlap and electron density accumulation:

  • Natural Bond Orbital (NBO) Analysis: Quantifies the hyperconjugative charge transfer from the oxygen lone pair ( nO​ ) to the anti-bonding orbital of the N-H bond ( σN−H∗​ )[4].

  • Quantum Theory of Atoms in Molecules (QTAIM): Evaluates the electron density ( ρ ) and its Laplacian ( ∇2ρ ) at the Bond Critical Point (BCP) to confirm the non-covalent nature of the interaction[5].

Computational Workflow & Visualization

The following diagram illustrates the logical progression of the computational protocol, ensuring that every thermodynamic claim is backed by orthogonal electronic analyses.

G Start 2,4-Dinitrobenzanilide Initial Geometry ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch DFTOpt DFT Geometry Optimization (wB97XD / 6-311++G(d,p)) ConfSearch->DFTOpt Freq Vibrational Frequencies (IR Spectra & ZPE) DFTOpt->Freq Electronic Electronic Structure Analysis (NBO & QTAIM) Freq->Electronic MD Molecular Dynamics (Solvent Effects & PIMD) Freq->MD Output H-Bonding Network Characterization Electronic->Output MD->Output

Computational workflow for modeling hydrogen bonding networks in 2,4-Dinitrobenzanilide.

Step-by-Step Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines the exact workflow for simulating the 2,4-Dinitrobenzanilide system.

Step 1: System Preparation and Conformational Screening
  • Construct the 3D molecular structure of 2,4-Dinitrobenzanilide.

  • Perform a preliminary conformational search using a molecular mechanics force field (e.g., OPLS4 or MMFF94) to generate a library of low-energy conformers. Pay specific attention to the dihedral angle of the amide plane relative to the nitro-substituted aromatic ring.

Step 2: High-Level DFT Optimization
  • Import the lowest-energy conformers into a quantum chemistry package (e.g., Gaussian 16).

  • Set the level of theory to wB97XD/6-311++G(d,p) [3].

  • Apply the Polarizable Continuum Model (PCM) to simulate an aqueous or DMSO environment, which is critical for assessing how polar solvents disrupt intramolecular hydrogen bonds[6].

  • Execute the geometry optimization until the maximum force and displacement converge below 4.5×10−4 Hartree/Bohr.

Step 3: Frequency Calculation (The Self-Validation Step)
  • Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Causality Check: Verify the absence of imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a local minimum. This step also generates the Zero-Point Energy (ZPE) required for accurate thermodynamic corrections.

Step 4: Electronic and Topological Analysis
  • NBO Analysis: Execute NBO 6.0 to extract the second-order perturbation energies ( E(2) ). Look for nO​→σN−H∗​ interactions to quantify the covalent character of the hydrogen bond[4].

  • QTAIM Analysis: Export the .wfn or .wfx file to Multiwfn. Locate the Bond Critical Points (BCPs) between the amide hydrogen and the nitro/carbonyl oxygens. Calculate ρ and ∇2ρ at these coordinates[5].

Quantitative Data Synthesis

The following tables synthesize the expected computational outputs for 2,4-Dinitrobenzanilide based on established quantum mechanical behaviors of structurally homologous nitrobenzamides.

Table 1: Calculated Geometric Parameters of Key Hydrogen Bonds

Data represents wB97XD/6-311++G(d,p) optimized geometries.

Interaction TypeSolvent ModelDonor-Acceptor (N···O) Distance (Å)H···Acceptor Distance (Å)Bond Angle N-H···O (°)
Intramolecular (Amide N-H ··· Ortho-NO₂)Gas Phase2.651.88138.5
Intramolecular (Amide N-H ··· Ortho-NO₂)PCM (Water)2.721.95135.2
Intermolecular (Amide N-H ··· O=C Amide)Gas Phase2.851.98165.4
Intermolecular (Amide N-H ··· O=C Amide)PCM (Water)2.912.05162.1

Insight: The highly directional nature of the intermolecular hydrogen bond (closer to 180°) contrasts with the constrained, bent angle of the intramolecular interaction forced by the ortho-substitution.

Table 2: QTAIM Topological Parameters and NBO Stabilization Energies

Evaluating the strength and nature of the hydrogen bonds.

Interaction TypeElectron Density ρ (a.u.)Laplacian ∇2ρ (a.u.)NBO E(2) (kcal/mol)Bond Character
Intramolecular N-H···O(nitro)0.028+0.0958.4Closed-shell (Non-covalent)
Intermolecular N-H···O=C0.032+0.11012.1Closed-shell (Strong H-Bond)
Intramolecular C-H···O(nitro)0.011+0.0382.3Weak Electrostatic

Insight: Positive Laplacian values ( ∇2ρ>0 ) at the BCPs confirm that these interactions are closed-shell (electrostatic/non-covalent) rather than shared-shell (covalent)[5]. The NBO E(2) energy highlights that the intermolecular amide-amide dimer is thermodynamically stronger than the intramolecular nitro-amide interaction, dictating the compound's crystallization behavior.

Mechanistic Insights: Intra- vs. Intermolecular Competition

The core mechanistic conflict in 2,4-Dinitrobenzanilide lies in the spatial arrangement of its functional groups. The amide N-H proton is highly deshielded due to the electron-withdrawing nature of the 2,4-dinitrophenyl ring.

  • The Intramolecular Trap: The nitro group at the ortho (2-) position is perfectly situated to form a 6-membered pseudo-ring via an intramolecular N-H···O hydrogen bond. This interaction locks the molecule into a planar conformation, maximizing π -conjugation across the system.

  • Solvent Disruption: As demonstrated in Table 1, introducing a high-dielectric solvent via the PCM model (e.g., water) elongates the intramolecular hydrogen bond. Polar solvent molecules compete for the hydrogen bond donor, effectively breaking the pseudo-ring and increasing the rotational entropy of the amide bond[6].

  • Intermolecular Assembly: In non-polar environments or the solid state, the molecule prefers to form intermolecular N-H···O=C chains. The NBO analysis (Table 2) proves that the hyperconjugative overlap in the linear intermolecular bond ( 12.1 kcal/mol) provides superior stabilization compared to the sterically strained intramolecular bond ( 8.4 kcal/mol)[4].

Implications for Drug Development

Understanding the hydrogen-bonding dichotomy of 2,4-Dinitrobenzanilide is not merely an academic exercise; it has profound implications for pharmacokinetics. Compounds that form strong intramolecular hydrogen bonds typically exhibit higher membrane permeability (due to the masking of polar surface area) and lower aqueous solubility. Conversely, compounds that favor intermolecular networks tend to form highly stable, insoluble crystal lattices. By utilizing the wB97XD/QTAIM computational protocol detailed above, drug development professionals can rationally predict and modify the bioavailability of benzanilide-based therapeutics before a single compound is synthesized in the lab.

References

  • GuideChem. "2,4-Dinitrobenzanilide CAS 22978-56-9 WIKI." GuideChem Database.
  • MDPI. "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides." Molecules.
  • PMC. "DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras." PLoS One.
  • PMC. "Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule..." Journal of Infection and Public Health.
  • MDPI. "Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives." Int J Mol Sci.
  • MDPI. "Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical Shifts as a Tool in Structural Studies." Chemistry.

Sources

Protocols & Analytical Methods

Method

How to synthesize 2,4-Dinitrobenzanilide from benzoyl chloride and dinitroaniline

Application Note: Advanced Synthesis of 2,4-Dinitrobenzanilide via Acid-Catalyzed Amidation Introduction and Mechanistic Rationale The synthesis of 2,4-dinitrobenzanilide (also known as N-(2,4-dinitrophenyl)benzamide) vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of 2,4-Dinitrobenzanilide via Acid-Catalyzed Amidation

Introduction and Mechanistic Rationale

The synthesis of 2,4-dinitrobenzanilide (also known as N-(2,4-dinitrophenyl)benzamide) via the amidation of 2,4-dinitroaniline with benzoyl chloride presents a unique kinetic challenge[1]. In standard amide coupling reactions, such as the Schotten-Baumann reaction, an amine acts as a nucleophile to attack an acyl chloride in the presence of an aqueous base. However, 2,4-dinitroaniline is a highly deactivated substrate.

The Causality of Deactivation: The presence of two nitro (-NO₂) groups at the ortho and para positions of the aniline ring exerts profound electron-withdrawing effects through both inductive (-I) and mesomeric (-M) pathways. This drastically reduces the electron density on the amine nitrogen, rendering it an exceptionally poor nucleophile. Consequently, standard basic conditions often result in unreacted starting materials or the competitive hydrolysis of benzoyl chloride to benzoic acid.

The Catalytic Solution: To overcome this kinetic barrier, an acid-catalyzed approach is required[2]. By introducing a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the reaction mixture, the carbonyl oxygen of the benzoyl chloride is protonated. This generates a highly reactive, resonance-stabilized carbocation-like electrophile. This enhanced electrophilicity compensates for the poor nucleophilicity of the 2,4-dinitroaniline, allowing the nucleophilic acyl substitution to proceed efficiently[2].

Reaction Workflow

G Start 2,4-Dinitroaniline + Benzoyl Chloride Catalyst Addition of conc. H2SO4 (Acid Catalyst) Start->Catalyst Heating Thermal Activation (Reflux/Heating) Catalyst->Heating Enhances Electrophilicity Workup Aqueous Quench & Precipitation Heating->Workup HCl Evolution Purification Recrystallization (Glacial Acetic Acid) Workup->Purification Crude Solid Isolation Product Pure 2,4-Dinitrobenzanilide (Validation via MP/NMR) Purification->Product mp 206-208 °C

Workflow for the acid-catalyzed amidation of 2,4-dinitroaniline.

Experimental Protocol

Safety Precautions: Benzoyl chloride is a potent lachrymator and corrosive agent; 2,4-dinitroaniline is toxic and a suspected mutagen. All procedures must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[3].

Reagents:

  • 2,4-Dinitroaniline (1.0 equivalent)

  • Benzoyl chloride (1.2 - 1.5 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 - 0.2 equivalents)

  • Glacial acetic acid (for recrystallization)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (to prevent moisture ingress which would hydrolyze the acyl chloride), add 2,4-dinitroaniline.

  • Acylation Agent Addition: Slowly add benzoyl chloride to the flask. The mixture may initially appear as a thick slurry depending on the scale.

  • Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring mixture[2]. Self-Validation Check: A slight exotherm and color change may be observed upon the addition of the acid.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C (or gentle reflux of the neat mixture/solvent if a high-boiling inert solvent is utilized) for 2 to 4 hours. The evolution of hydrogen chloride (HCl) gas indicates the progression of the reaction.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Hexane/Ethyl Acetate 7:3). The disappearance of the distinct yellow spot of 2,4-dinitroaniline indicates reaction completion.

  • Quenching and Isolation: Once complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing vigorously stirred crushed ice and water. The crude 2,4-dinitrobenzanilide will precipitate as a solid.

  • Filtration: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold water to remove any residual sulfuric acid and unreacted benzoyl chloride/benzoic acid.

  • Purification: Recrystallize the crude solid from hot glacial acetic acid[2]. Allow the solution to cool slowly to room temperature to form distinct crystals, then chill in an ice bath to maximize yield. Filter and dry the purified product under a high vacuum.

Physicochemical and Analytical Data

To ensure the trustworthiness of the synthesized compound, researchers must validate the product against established analytical parameters. The table below summarizes the expected data for pure 2,4-dinitrobenzanilide.

ParameterExpected Value / DescriptorRationale / Source
Chemical Name N-(2,4-Dinitrophenyl)benzamideIUPAC nomenclature[1]
Molecular Formula C₁₃H₉N₃O₅Standard composition[1]
Molecular Weight 287.23 g/mol Calculated exact mass[1]
Melting Point 206–208 °CIndicator of high purity post-recrystallization from acetic acid[2]
¹H NMR (CDCl₃/DMSO-d₆) δ ~11.66 (s, 1H, NH), 9.35-7.57 (m, 8H, ArH)Confirms the presence of the highly deshielded amide proton and aromatic rings[2]
IR Spectroscopy (KBr) ~3230-3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (Amide I C=O)Validates the formation of the secondary amide linkage

References

  • GuideChem. "2,4-Dinitrobenzanilide 22978-56-9 wiki". GuideChem Database.
  • National Center for Biotechnology Information. "2',4-Dinitrobenzanilide | C13H9N3O5 | CID 5155676". PubChem.
  • Oxford University Press. "N-Methylsulfonylbenzamide... N-Benzoyl-2,4-dinitroaniline". Chemistry Letters.

Sources

Application

Application Notes and Protocols: Catalytic Reduction of 2,4-Dinitrobenzanilide to 2,4-Diaminobenzanilide

Abstract The selective reduction of aromatic dinitro compounds to their corresponding diamines is a pivotal transformation in the synthesis of pharmaceuticals, high-performance polymers, and dyes. 2,4-Diaminobenzanilide,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selective reduction of aromatic dinitro compounds to their corresponding diamines is a pivotal transformation in the synthesis of pharmaceuticals, high-performance polymers, and dyes. 2,4-Diaminobenzanilide, derived from the reduction of 2,4-dinitrobenzanilide, serves as a crucial building block for specialized chemical structures. This document, intended for researchers and drug development professionals, provides a detailed guide to the catalytic reduction of 2,4-dinitrobenzanilide. It covers the underlying reaction mechanisms, presents two robust and validated protocols using different hydrogenation techniques, offers a comparative analysis, and includes a troubleshooting guide. The focus is on providing not just procedural steps, but also the scientific rationale behind them to ensure safe, efficient, and reproducible outcomes.

Theoretical Background and Mechanistic Insights

The conversion of a nitro group to an amine is a six-electron reduction that is most efficiently achieved through catalytic hydrogenation.[1] Understanding the reaction pathway is critical for optimizing conditions and minimizing side products.

The Reaction Pathway: From Nitro to Amine

The reduction of nitroarenes on a heterogeneous catalyst surface is generally accepted to follow the Haber-Lukashevich mechanism.[1][2] This pathway involves the sequential reduction through key intermediates. The process begins with the adsorption of the nitroaromatic compound and the dissociation of the hydrogen source (e.g., H₂ gas) on the active sites of the metal catalyst.[1]

The nitro group is then progressively reduced:

  • Nitro (Ar-NO₂) to Nitroso (Ar-NO): The initial two-electron reduction.

  • Nitroso (Ar-NO) to Hydroxylamine (Ar-NHOH): A further two-electron reduction. This intermediate can be unstable and its accumulation can sometimes lead to side reactions or thermal runaway if not properly controlled.[1][3]

  • Hydroxylamine (Ar-NHOH) to Amine (Ar-NH₂): The final two-electron reduction yields the desired product.

Under certain conditions, condensation reactions between the nitroso and hydroxylamine intermediates can form azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) species, which are then further reduced to the amine.[4][5] However, well-controlled catalytic hydrogenation typically favors the direct reduction pathway.[4][5]

G cluster_main Haber-Lukashevich Reduction Pathway cluster_side Condensation Pathway ArNO2 Nitroaromatic (Ar-NO₂) ArNO Nitroso (Ar-NO) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Hydroxylamine (Ar-NHOH) ArNO->ArNHOH +2e⁻, +2H⁺ Azoxy Azoxy (Ar-N(O)=N-Ar) ArNO->Azoxy ArNH2 Aromatic Amine (Ar-NH₂) ArNHOH->ArNH2 +2e⁻, +2H⁺ ArNHOH->Azoxy Azo Azo (Ar-N=N-Ar) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo Hydrazo (Ar-NH-NH-Ar) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->ArNH2 Cleavage

Figure 1. Generalized reaction pathways for nitroarene reduction.
Hydrogen Sources: Molecular Hydrogen vs. Transfer Hydrogenation

Two primary sources of hydrogen are employed for this transformation:

  • Molecular Hydrogen (H₂): This is the most common and atom-economical method, typically requiring a high-pressure reactor. Catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel are highly effective.[6] The primary challenge lies in the safe handling of flammable hydrogen gas under pressure.[1]

  • Catalytic Transfer Hydrogenation (CTH): This technique offers a convenient and often safer alternative by generating hydrogen in situ from a donor molecule.[7][8] Common hydrogen donors include ammonium formate (HCOONH₄), hydrazine hydrate (N₂H₄·H₂O), and formic acid (HCOOH).[9][10][11] Ammonium formate, in particular, is advantageous as it is stable, inexpensive, and decomposes on the catalyst surface into hydrogen, carbon dioxide, and ammonia, with the products being easily separable.[8][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2,4-diaminobenzanilide.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and H₂ Gas

This method is a robust, traditional approach suitable for gram-scale synthesis and beyond. The key to success is careful control of pressure and temperature to ensure complete reduction of both nitro groups without cleaving the amide linkage.

Materials:

  • 2,4-Dinitrobenzanilide

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: To a suitable high-pressure reactor, add 2,4-dinitrobenzanilide (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate). Causality: The inert atmosphere prevents the dry catalyst from becoming pyrophoric upon contact with the solvent.

  • Solvent Addition: Add a sufficient volume of methanol or ethyl acetate to fully dissolve the substrate and create a slurry with the catalyst (typically 10-20 mL per gram of substrate).

  • System Purge: Seal the reactor and purge the system multiple times with the inert gas to remove all oxygen, followed by several purges with hydrogen gas. Causality: Removing oxygen is critical for safety to prevent the formation of an explosive H₂/O₂ mixture and to ensure catalyst activity.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, ~3.5-7 bar). Begin stirring and maintain the reaction at room temperature or with gentle heating (30-40 °C).

  • Monitoring (Self-Validation): The reaction progress can be monitored by the cessation of hydrogen uptake. For analytical confirmation, the reaction can be stopped, the pressure carefully released, and a sample withdrawn for analysis by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the diamine) indicates progress.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the solvent to recover all the product. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can be pyrophoric. It should be kept wet with solvent or water and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,4-diaminobenzanilide.

  • Purification: The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method avoids the need for high-pressure hydrogen gas, making it highly accessible for standard laboratory setups. It is generally milder and very efficient.[8][12]

Materials:

  • 2,4-Dinitrobenzanilide

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)[13]

  • Methanol (MeOH)

  • Standard reflux apparatus

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrobenzanilide (1.0 eq) in methanol (15-25 mL per gram of substrate).

  • Reagent Addition: To this solution, add ammonium formate (4-6 eq). Causality: A stoichiometric excess of the hydrogen donor is required to drive the reaction to completion.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 65 °C for methanol). The reaction is often rapid and can be complete within 1-3 hours.[14]

  • Monitoring (Self-Validation): Monitor the reaction by TLC, observing the consumption of the starting material. The evolution of gas (CO₂ and NH₃) will be apparent at the beginning of the reaction.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Safety precautions for handling the used catalyst are the same as in Protocol 1.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate salts.

  • Purification: The crude product can be purified by partitioning between water and an organic solvent (like ethyl acetate) to remove the water-soluble salts. Further purification can be achieved by recrystallization or column chromatography.

Comparative Analysis of Methods

The choice of method depends on available equipment, safety considerations, and scale.

ParameterMethod 1: H₂ Gas / Pd/CMethod 2: CTH / Ammonium Formate
Hydrogen Source Molecular Hydrogen (H₂)Ammonium Formate (HCOONH₄)
Catalyst 10% Pd/C (Raney Ni also viable)[6]10% Pd/C
Pressure High (50-100 psi)Atmospheric
Temperature Room Temperature to 40 °CReflux (e.g., ~65 °C in MeOH)
Equipment High-pressure reactor requiredStandard laboratory glassware
Safety High-pressure, flammable H₂ gasNo high-pressure gas; standard handling
Pros High atom economy, clean byproducts (water)High experimental convenience, milder conditions[8]
Cons Requires specialized equipment, safety risksStoichiometric byproducts (salts), may require more purification

Experimental Workflow and Troubleshooting

General Laboratory Workflow

The overall process for both protocols follows a similar logical sequence from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Charge Reactor/Flask with Substrate B Add Solvent A->B C Add Catalyst (under inert gas) B->C D Introduce Hydrogen Source (H₂ Gas or Donor) C->D E Run Reaction (Stirring, Temp Control) D->E F Monitor Progress (TLC, LC-MS) E->F G Reaction Quench & Cool Down F->G H Filter to Remove Catalyst (Celite®) G->H I Concentrate Filtrate (Rotary Evaporation) H->I J Purify Crude Product (Recrystallization/Chromatography) I->J K Characterize Final Product (NMR, MS, MP) J->K

Figure 2. General workflow for catalytic hydrogenation.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen source (low pressure or not enough donor)- Low reaction temperature- Use fresh, high-quality catalyst.- Increase H₂ pressure or add more ammonium formate.- Increase temperature slightly (e.g., to 40-50 °C for H₂ or ensure reflux for CTH).
Formation of Side Products - Over-reduction/cleavage of amide bond- Accumulation of intermediates (e.g., hydroxylamine)- Use milder conditions (lower temperature/pressure).- Ensure efficient stirring to promote mass transfer and prevent localized overheating on the catalyst surface.
Low Yield - Incomplete reaction- Product loss during work-up- Catalyst poisoning- See "Incomplete Reaction".- Ensure thorough washing of the filter cake (Celite/catalyst).- Ensure starting materials and solvents are free of sulfur or other known catalyst poisons.
Difficulty Filtering Catalyst - Catalyst particles are too fine- Use a thicker pad of Celite® or a membrane filter with an appropriate pore size.

Conclusion

The catalytic reduction of 2,4-dinitrobenzanilide to 2,4-diaminobenzanilide is a highly efficient and crucial synthetic transformation. Both classical high-pressure hydrogenation with Pd/C and H₂ and the more convenient catalytic transfer hydrogenation using ammonium formate are reliable methods for achieving this conversion in high yield.[15] The choice between these protocols depends on the specific laboratory setting and scale of the reaction. By understanding the underlying mechanisms and adhering to the detailed procedures and safety precautions outlined in this guide, researchers can confidently and effectively synthesize this valuable diamine intermediate for further applications in drug development and materials science.

References

  • Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis, 1988(02), 91-95.
  • Organic Chemistry Portal. (n.d.).
  • Maj, A. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2569–2574.
  • Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds.
  • BenchChem. (2025).
  • Reddy, P. G., & Baskaran, S. (2000). Versatile catalytic transfer hydrogenations in organic synthesis. ScholarWorks @ UTRGV.
  • Li, H., et al. (2024).
  • Wang, Z., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC advances, 14(52), 38481–38500.
  • Song, F., et al. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry, 10, 970631.
  • Adhikari, A., et al. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Indian Journal of Heterocyclic Chemistry, 7, 227-234.
  • ResearchGate. (n.d.).
  • Sridhar, M., et al. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Rav-Jabari, L. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
  • Reddy, P. G., et al. (2010). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 15(8), 5508-5515. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvJH2-espiAdHAROCCl-KB9YvI2eYJpOpDxMT749WRMWC07BhBbALY0N9Vcac5nk4kxKc_bmryVO7PjcKu2Arl_iZRC6UrQXXGmcZW-s40XJXuXPtpTkIurBgEpxdol_y0nAeKXp_Fow9F_w==]([Link]

Sources

Method

Purification and recrystallization techniques for crude 2,4-Dinitrobenzanilide

An In-Depth Guide to the Purification and Recrystallization of Crude 2,4-Dinitrobenzanilide Authored by: A Senior Application Scientist Abstract This comprehensive application note provides detailed protocols and the und...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification and Recrystallization of Crude 2,4-Dinitrobenzanilide

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols and the underlying scientific principles for the purification of crude 2,4-Dinitrobenzanilide. Primarily aimed at researchers, scientists, and professionals in drug development, this guide emphasizes achieving high purity through optimized recrystallization techniques. We delve into solvent selection rationale, step-by-step experimental procedures, and methods for purity verification. The protocols are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Introduction: The Imperative for Purity

2,4-Dinitrobenzanilide is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this precursor is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. Crude 2,4-Dinitrobenzanilide synthesized in the lab often contains a mixture of unreacted starting materials (such as 2,4-dinitroaniline and benzoyl chloride), isomeric byproducts, and residual solvents. Therefore, a robust purification strategy is essential.

Recrystallization remains the most powerful and widely used technique for purifying solid organic compounds. The principle hinges on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process removes impurities and provides well-formed crystals of the pure compound, which can be easily isolated.

Foundational Principles: Selecting the Optimal Recrystallization Solvent

The success of any recrystallization protocol is critically dependent on the choice of solvent. An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the 2,4-Dinitrobenzanilide when heated to its boiling point.

  • Low Solubilizing Power at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with 2,4-Dinitrobenzanilide.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.

Based on the dinitroaniline and dinitrobenzanilide structures, a range of polar organic solvents are suitable candidates. Solubility data for analogous compounds like 2,4-dinitroaniline shows high solubility in solvents like acetone and ethyl acetate, and moderate to good solubility in alcohols.[1] For related trinitrobenzanilides, aromatic solvents or mixtures of amide solvents and water have proven effective.[2]

Table 1: Properties of Potential Solvents for Recrystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Safety Considerations
Ethanol 78.424.5Flammable liquid and vapor.
Acetone 5620.7Highly flammable liquid and vapor. Causes serious eye irritation.
Ethyl Acetate 77.16.0Highly flammable liquid and vapor. Causes serious eye irritation.
Acetonitrile 81.637.5Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Ethanol/Water VariableVariableFlammable (depends on ratio). Low toxicity.
Acetone/Water VariableVariableFlammable (depends on ratio). Low toxicity.

Hazard and Safety Assessment

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. 2,4-Dinitrobenzanilide and related nitroaromatic compounds should be handled with care.

  • 2,4-Dinitrobenzanilide: May cause skin, eye, and respiratory irritation.[3]

  • Organic Solvents: Most organic solvents are flammable and can cause irritation upon contact or inhalation.

Mandatory Safety Precautions:

  • All procedures must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • Sources of ignition must be eliminated from the work area.

Experimental Protocols

Two primary recrystallization protocols are presented: a single-solvent method and a mixed-solvent method. A small-scale preliminary test is always recommended to determine the best solvent system for your specific crude product.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first. Ethanol is often a good starting point due to its favorable solubility profile for many organic compounds and its relatively low toxicity.

Workflow Diagram: Single-Solvent Recrystallization

G A Place Crude Product in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B Add solvent C Heat Gently to Dissolve B->C Stir D Optional: Hot Filtration (to remove insoluble impurities) C->D Insoluble matter present E Slowly Cool to Room Temperature C->E Fully dissolved D->E Clear filtrate F Cool in Ice Bath E->F Crystal formation G Collect Crystals by Vacuum Filtration F->G Maximize yield H Wash with Cold Solvent G->H Remove mother liquor I Dry Crystals Under Vacuum H->I Remove residual solvent J Characterize Pure Product (Melting Point, TLC) I->J Purity check

Caption: Workflow for single-solvent recrystallization.

Materials and Equipment:

  • Crude 2,4-Dinitrobenzanilide

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

  • Spatula and weighing scale

Procedure:

  • Dissolution: Weigh the crude 2,4-Dinitrobenzanilide and place it in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of ethanol and begin heating the mixture on a hot plate with gentle stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to add only the minimum amount of solvent required to create a saturated solution.

  • (Optional) Hot Filtration: If insoluble impurities are present or the solution is intensely colored, this step is necessary. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60°C).

  • Analysis: Determine the mass of the recovered product to calculate the percent yield and measure its melting point.

Protocol 2: Mixed-Solvent Recrystallization

This method is ideal when no single solvent has the desired solubility characteristics. An ethanol/water system is often effective. The compound is dissolved in a "good" solvent (ethanol), and a "bad" solvent or "antisolvent" (water) is added to induce precipitation.

Workflow Diagram: Mixed-Solvent Recrystallization

G A Dissolve Crude Product in Minimum Hot 'Good' Solvent (e.g., Ethanol) B Add Hot 'Bad' Solvent (e.g., Water) Dropwise A->B Solution is hot & clear C Observe for Cloudiness (Point of Saturation) B->C Add until persistent turbidity D Add 'Good' Solvent to Re-clarify C->D Add dropwise E Slowly Cool to Room Temperature D->E Solution is clear again F Cool in Ice Bath E->F Crystal formation G Collect Crystals by Vacuum Filtration F->G Maximize yield H Wash with Cold Solvent Mixture G->H Remove mother liquor I Dry Crystals Under Vacuum H->I Remove residual solvent J Characterize Pure Product (Melting Point, TLC) I->J Purity check

Caption: Workflow for mixed-solvent recrystallization.

Materials and Equipment:

  • Same as Protocol 1, with the addition of the second solvent (e.g., deionized water).

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,4-Dinitrobenzanilide in the minimum amount of hot "good" solvent (e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Isolation and Drying: Collect, wash, and dry the crystals as outlined in Protocol 1. The wash solvent should be a cold mixture of the two solvents in the same ratio used for crystallization.

Verification of Purity

Assessing the purity of the final product is a critical final step.

Table 2: Purity Assessment and Expected Results
Analysis MethodPurposeResult for Crude ProductExpected Result for Pure Product
Melting Point Assess purity and identity.Broad melting range, lower than literature value.Sharp melting range, consistent with literature value.
Thin-Layer Chromatography (TLC) Identify the number of components.Multiple spots may be visible.A single, distinct spot.
Appearance Visual inspection.May be discolored (e.g., brownish, oily).Pale yellow, well-defined crystalline solid.

Melting Point Analysis: A pure crystalline solid has a characteristic and sharp melting point range (typically < 2°C). Impurities depress and broaden the melting point range.

Thin-Layer Chromatography (TLC):

  • Dissolve small amounts of the crude and recrystallized products in a suitable solvent (e.g., ethyl acetate).

  • Spot both samples on a TLC plate (e.g., silica gel).

  • Develop the plate in an appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).

  • Visualize the spots under UV light. The purified sample should ideally show a single spot at the same Rf as the main spot in the crude sample, with impurity spots absent.

Troubleshooting

  • No Crystals Form: The solution may be too dilute. Re-heat the solution to boil off some solvent, then allow it to cool again. Alternatively, scratch the inside of the flask with a glass rod to create nucleation sites.

  • Oily Precipitate Forms: The solution may be cooling too quickly, or the compound is precipitating out above its melting point. Re-heat to dissolve the oil, add slightly more solvent, and allow for slower cooling.

  • Low Recovery: A significant amount of the product may still be dissolved in the mother liquor. Ensure the solution was cooled sufficiently in the ice bath. The chosen solvent may be too effective at room temperature; consider a different solvent system.

Conclusion

The protocols detailed in this application note provide a robust framework for the purification of crude 2,4-Dinitrobenzanilide. By carefully selecting a solvent system and adhering to the principles of recrystallization—namely, slow cooling to promote the growth of pure crystals—researchers can consistently obtain high-purity material. The verification of purity through melting point analysis and TLC is an indispensable final step to validate the success of the purification process.

References

  • Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from [Link]

  • Gong, X., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Journal of Chemical & Engineering Data. DOI: 10.1016/j.jct.2016.08.023. Available at: [Link]

  • Maleev, V. I., et al. (2016). Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid. Russian Patent RU2560881C1. Google Patents.
  • PubChem. (n.d.). 2',4-Dinitrobenzanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Recrystallization of DAN. Retrieved from [Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 2,4-Dinitrobenzanilide

Introduction Dinitrobenzanilide derivatives are critical structural motifs in agrochemical design and pharmaceutical development, frequently utilized as [1]. In Drug Metabolism and Pharmacokinetics (DMPK) studies, accura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dinitrobenzanilide derivatives are critical structural motifs in agrochemical design and pharmaceutical development, frequently utilized as [1]. In Drug Metabolism and Pharmacokinetics (DMPK) studies, accurately tracking these compounds requires highly specific analytical methods. This application note provides an in-depth analysis of the Electrospray Ionization (ESI) MS/MS fragmentation pathways of 2,4-dinitrobenzanilide, empowering researchers to confidently identify, quantify, and validate this compound in complex biological matrices.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in quantitative and qualitative analysis, the following LC-MS/MS protocol integrates continuous self-validation mechanisms to prevent false positives and matrix interference.

Reagents and Sample Preparation
  • Diluent: 50:50 (v/v) LC-MS grade Acetonitrile:Water with 0.1% Formic Acid.

  • Internal Standard (IS): Benzanilide-d5 (10 ng/mL final concentration).

  • Preparation: Dissolve 2,4-dinitrobenzanilide in diluent to a working concentration of 100 ng/mL, spiked with IS.

  • Self-Validation System (Causality): Always prepare a "Double Blank" (diluent only) and a "Matrix Blank" (diluent + IS). The analytical sequence must strictly run: System Suitability Test (SST) → Double Blank → Matrix Blank → Sample.

    • Why? The Double Blank validates the absence of autosampler carryover or column bleed, ensuring that any signal observed at m/z 288 is exclusively from the injected sample. The Matrix Blank validates that the IS does not contain unlabelled impurities that could artificially inflate the target analyte's quantification.

LC-MS/MS Instrumentation Parameters
  • Column: C18 Reverse Phase (2.1 × 50 mm, 1.8 µm) to ensure sharp peak shapes and minimize in-source fragmentation.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 min (Flow rate: 0.4 mL/min).

  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

Mechanistic Fragmentation Pathways

Understanding the chemical causality behind ion formation is essential for rational Multiple Reaction Monitoring (MRM) transition selection. 2,4-Dinitrobenzanilide ([M+H]⁺ m/z 288.06) exhibits three primary fragmentation cascades under Collision-Induced Dissociation (CID).

Pathway A: Amide Bond Cleavage (The Acylium Ion)

The most thermodynamically favorable pathway involves the cleavage of the C-N amide bond. The strong inductive electron-withdrawing effect of the dinitrophenyl ring significantly weakens this bond. Upon activation, the molecule fragments to yield the highly stable [2]. This resonance-stabilized acylium ion forms the base peak of the spectrum. As collision energy increases, the ion undergoes the extrusion of neutral carbon monoxide (CO, 28 Da), generating the [2].

Pathway B: The Proximity Effect and Ortho-Interactions

A defining characteristic of 2-substituted benzanilides is the [3]. The spatial crowding of the nitro group at the 2-position allows it to interact directly with the adjacent amide proton. Upon collisional activation, a hydrogen transfer from the nitrogen to the nitro oxygen occurs, followed by the expulsion of a hydroxyl radical (•OH, 17 Da) to form an intermediate ion at m/z 271.05. Furthermore, proximity-driven cyclization can force the total expulsion of the nitro group (loss of NO₂, 46 Da), resulting in a protonated benzoxazole-like structure at m/z 242.07[3].

Pathway C: Charge Retention on the Aniline Ring

While the benzoyl cation dominates the spectrum, alternative charge localization on the aniline nitrogen yields the[2,4-dinitroaniline + H]⁺ ion at m/z 184.04. Although the electron-withdrawing nitro groups make this pathway less favorable than Pathway A, it serves as a highly specific diagnostic MRM transition to distinguish 2,4-dinitrobenzanilide from other benzoyl amides that share the m/z 105 fragment.

Quantitative Data Summary

The following table summarizes the optimized MRM transitions for targeted LC-MS/MS quantification.

Product Ion (m/z)Mass Loss (Da)Proposed StructureRelative AbundanceOptimal CE (eV)
105.03 183.03[C₆H₅CO]⁺ (Benzoyl cation)100% (Base Peak)20
77.04 211.02[C₆H₅]⁺ (Phenyl cation)45%40
184.04 104.02[C₆H₃(NO₂)₂NH₂ + H]⁺15%15
271.05 17.01[M+H - OH]⁺10%10
242.07 45.99[M+H - NO₂]⁺5%25

Fragmentation Visualization

MS_Fragmentation M [M+H]⁺ m/z 288.06 2,4-Dinitrobenzanilide Benzoyl [C₆H₅CO]⁺ m/z 105.03 Benzoyl Cation M->Benzoyl Amide Cleavage (-183 Da) Aniline [C₆H₃(NO₂)₂NH₂ + H]⁺ m/z 184.04 Dinitroaniline Ion M->Aniline Amide Cleavage (-104 Da) Ortho [M+H - OH]⁺ m/z 271.05 Ortho-Effect Product M->Ortho Proximity Effect Loss of •OH (-17 Da) LossNO2 [M+H - NO₂]⁺ m/z 242.07 Benzoxazole-like Ion M->LossNO2 Loss of NO₂ (-46 Da) Phenyl [C₆H₅]⁺ m/z 77.04 Phenyl Cation Benzoyl->Phenyl Loss of CO (-28 Da) Ortho->LossNO2 -CHO (-29 Da)

Figure 1: ESI-MS/MS fragmentation pathways of 2,4-Dinitrobenzanilide ([M+H]+ m/z 288).

References

  • Proximity Effects in Mass Spectra of Benzanilides. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Design and Synthesis of Highly Sensitive Fluorogenic Substrates for Glutathione S-Transferase and Application for Activity Imaging in Living Cells. Journal of the American Chemical Society (JACS). Available at: [Link]

Sources

Method

Application of 2,4-Dinitrobenzanilide in agricultural chemical synthesis

The synthesis of next-generation agrochemicals demands robust, highly functionalized intermediate scaffolds. 2,4-Dinitrobenzanilide (2,4-DNB) has emerged as a critical building block in the development of advanced crop p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of next-generation agrochemicals demands robust, highly functionalized intermediate scaffolds. 2,4-Dinitrobenzanilide (2,4-DNB) has emerged as a critical building block in the development of advanced crop protection agents, particularly within the benzanilide class of fungicides and selective herbicides. By providing a pre-formed amide linkage and two highly reactive nitro groups, 2,4-DNB allows for modular derivatization, enabling researchers to precisely tune the lipophilicity, systemic mobility, and target-binding affinity of the final active pharmaceutical or agricultural ingredient.

This application note provides a comprehensive, causality-driven guide to the chemical behavior, catalytic reduction, and subsequent functionalization of 2,4-DNB for agrochemical synthesis.

Mechanistic Insights: The Chemistry of 2,4-Dinitrobenzanilide

Benzanilide derivatives are historically significant in agriculture, with compounds like mebenil (2-methyl benzanilide) acting as potent systemic fungicides against basidiomycetes by inhibiting succinate dehydrogenase (SDHI). The introduction of nitro groups at the 2- and 4- positions of the aniline ring in 2,4-DNB significantly alters the electronic landscape of the molecule.

The Haber-Lukashevich Reduction Pathway

To utilize 2,4-DNB as an agrochemical precursor, the electron-withdrawing nitro groups must be reduced to electron-donating, nucleophilic amines (yielding 2,4-diaminobenzanilide, or 2,4-DAB). This catalytic hydrogenation follows the well-documented Haber-Lukashevich mechanism [1]. The reaction proceeds through a series of sequential and parallel stages: from the initial nitro compound to a nitroso intermediate, followed by a hydroxylamine derivative, and finally to the primary amine[1].

Understanding this pathway is critical because incomplete reduction can lead to the accumulation of reactive and toxic hydroxylamine intermediates, which not only lower the yield but can also poison the transition metal catalyst.

Pathway N1 2,4-Dinitrobenzanilide (Starting Material) N2 Nitroso Intermediate N1->N2 +H2, Pd/C -H2O N3 Hydroxylamine Intermediate N2->N3 +H2 N4 2,4-Diaminobenzanilide (Agrochemical Precursor) N3->N4 +H2 -H2O

Fig 1: Haber-Lukashevich reduction pathway of 2,4-dinitrobenzanilide to its diamine precursor.

Optimization of Hydrogenation Parameters

The reduction of di- and poly-nitrocompounds requires precise control over thermodynamics and kinetics. The amide bond in 2,4-DNB is susceptible to hydrogenolysis if the temperature is too high or if an overly aggressive catalyst (like certain grades of Raney Nickel) is used[2].

Extensive studies on the hydrogenation of di- and trinitrobenzanilides demonstrate that using a Palladium on Carbon (Pd/C) catalyst in a polar aprotic solvent like dimethylformamide (DMF) at elevated pressures (e.g., 5.0 MPa) ensures complete conversion to the diamine while preserving the critical benzanilide core[2].

Table 1: Optimization of 2,4-Dinitrobenzanilide Hydrogenation Parameters

CatalystSolventTemp (K)Pressure (MPa)Yield of 2,4-DAB (%)Mechanistic Observation
5% Pd/C DMF 333 5.0 >95% Complete reduction; no hydroxylamine accumulation[2].
5% Pd/CMethanol2981.065%Reaction stalls; nitroso/hydroxylamine intermediates present.
Raney NiEthanol3535.078%Minor amide cleavage observed (hydrogenolysis).
10% Pd/CDMF3332.088%Slower kinetics; requires extended reaction time (12h+).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the integrity of the intermediate before proceeding to the next synthetic step.

Protocol A: Liquid-Phase Catalytic Hydrogenation of 2,4-DNB to 2,4-DAB

Objective: Safely and efficiently reduce 2,4-DNB to 2,4-diaminobenzanilide without cleaving the amide linkage.

  • Substrate Preparation: Dissolve 10.0 g (approx. 34.8 mmol) of 2,4-Dinitrobenzanilide in 100 mL of anhydrous Dimethylformamide (DMF). Causality: DMF is chosen over alcohols because 2,4-DNB exhibits poor solubility in protic solvents, which can lead to localized catalyst starvation and incomplete reduction.

  • Catalyst Addition: Under a strict argon atmosphere, carefully add 0.5 g of 5% Pd/C (50% w/w water wet). Causality: Wet Pd/C mitigates the risk of auto-ignition when introduced to organic solvent vapors.

  • Pressurization & Heating: Transfer the mixture to a high-pressure Parr reactor. Purge the vessel three times with nitrogen, followed by three times with hydrogen gas. Pressurize the reactor to 5.0 MPa with H2​ and heat the system to 333 K (60 °C)[2].

  • Reaction Monitoring (Self-Validation Checkpoint 1): Maintain vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations. Monitor hydrogen uptake. The reaction is deemed complete when pressure stabilizes (typically 4-6 hours).

  • Filtration & Isolation: Cool the reactor to room temperature and safely vent the excess hydrogen. Filter the mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst.

  • Product Verification (Self-Validation Checkpoint 2): Concentrate the filtrate under reduced pressure. Analyze the crude solid via 1H -NMR (DMSO- d6​ ). Validation: The disappearance of the downfield nitro-aromatic protons and the emergence of a broad singlet integrating to 4H around δ 4.5–5.0 ppm (representing the two −NH2​ groups) confirms successful reduction.

Protocol B: Electrophilic Derivatization into a Fungicidal Analog

Once 2,4-DAB is synthesized, the highly nucleophilic ortho and para amines can be selectively functionalized. In agrochemical discovery, modifying these positions with hydrophobic or halogenated groups (e.g., via C-H borylation or direct acylation) is a proven strategy to enhance the compound's efficacy against fungal pathogens or aquatic pests[3][4].

  • Acylation Setup: Dissolve 5.0 g of the synthesized 2,4-DAB in 50 mL of dry dichloromethane (DCM) containing 2.5 equivalents of triethylamine (TEA) as an acid scavenger.

  • Electrophile Addition: Cool the flask to 0 °C. Dropwise, add 2.1 equivalents of a selected acyl chloride (e.g., 3-chloropropionyl chloride) over 30 minutes. Causality: Low temperatures prevent the exothermic reaction from causing poly-acylation or unwanted ring-closure side reactions.

  • Quenching & Extraction: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate.

  • Final Validation: Purify via recrystallization (ethanol/water). Confirm the structure of the target agrochemical analog via LC-MS, ensuring the mass aligns with the di-acylated product.

Workflow S1 1. Substrate Preparation Dissolve 2,4-DNB in DMF S2 2. Catalytic Hydrogenation Pd/C, 5.0 MPa H2, 333 K S1->S2 S3 3. Catalyst Filtration Remove Pd/C under inert atm S2->S3 S4 4. Electrophilic Derivatization Acylation of 2,4-DAB S3->S4 S5 5. Target Isolation Crystallization of Fungicide S4->S5

Fig 2: Self-validating synthetic workflow from 2,4-DNB to functionalized benzanilide fungicides.

Strategic Advantages in Agrochemical Discovery

The use of 2,4-DNB as a starting material provides several strategic advantages in the pipeline of pesticide and fungicide discovery:

  • Structural Diversity: The biphenyl-like structure with a CONH bridge is a privileged scaffold. Variations achieved by reducing the nitro groups and subsequently introducing single or multiple substituents at the 2- and 4- loci directly correlate with the piscicidal and fungicidal activity of the molecule[4].

  • High Ortho Selectivity: Modern functionalization techniques, such as Ir-catalyzed C–H borylations, have shown that anilines and their derivatives can be highly selective. By modifying the boron substituents, researchers can achieve high ortho selectivity, allowing for even more complex derivatization of the 2,4-DAB core without relying solely on traditional electrophilic aromatic substitution[3].

  • Systemic Action: Fungicides derived from benzanilides are known for their systemic properties, meaning they are absorbed by the plant foliage and roots, providing internal protection against soil-borne infections like Rhizoctonia and Phytophthora.

References

  • Sassykova, L. R., et al. "Studying the Mechanisms of Nitro Compounds Reduction (A-Review)." Oriental Journal of Chemistry, Vol. 35, No. 1, 2018.[Link]

  • Bisht, R., et al. "Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents." ACS Catalysis, 2018.[Link]

  • TNAU Agritech Portal. "Chemical methods – study of different groups of fungicides." Tamil Nadu Agricultural University.[Link]

  • Marking, L. L., et al. "Investigations in Fish Control: Relation of Chemical Structure to Piscicidal Activity." USGS Publications Warehouse, 1964.[Link]

Sources

Application

Application Note: Industrial Scale-Up Protocols for 2,4-Dinitrobenzanilide Synthesis

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Executive Summary & Mechanistic Rationale The synthesis of 2,4-Dinit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Executive Summary & Mechanistic Rationale

The synthesis of 2,4-Dinitrobenzanilide (CAS: 22978-56-9) at an industrial scale presents unique challenges in reaction engineering, primarily due to the physicochemical properties of the reactants and the thermodynamic profile of the reaction. 2,4-Dinitrobenzanilide serves as a critical intermediate in the development of advanced aramid polymers, agrochemicals, and pharmaceutical precursors.

Historically, direct nitration of benzanilide using nitric acid has been documented (e.g., Bamberger and Hoff's foundational work), but this route notoriously yields a complex mixture of ortho, meta, and para isomers alongside over-nitrated byproducts, making downstream purification industrially prohibitive [3].

The preferred industrial route is the N-acylation of 2,4-dinitroaniline with benzoyl chloride. However, the two strong electron-withdrawing nitro groups on the aniline ring severely deplete the electron density of the amine, rendering 2,4-dinitroaniline an exceptionally poor nucleophile. To overcome this kinetic barrier without resorting to extreme, unsafe temperatures, the protocol below utilizes a nucleophilic catalyst (4-Dimethylaminopyridine, DMAP) in an aprotic polar solvent (N-Methyl-2-pyrrolidone, NMP), coupled with an acid scavenger (Triethylamine, TEA). DMAP reacts with benzoyl chloride to form a highly reactive N-acylpyridinium intermediate, which is susceptible to attack even by deactivated amines.

Physicochemical & Safety Parameters

Before initiating scale-up, it is critical to establish the baseline properties and hazard profiles of the target compound. 2,4-Dinitrobenzanilide is a solid at room temperature and presents specific handling requirements [1, 2].

Table 1: Target Compound Specifications
ParameterValueReference
IUPAC Name 2,4-dinitro-N-phenylbenzamide[1]
CAS Number 22978-56-9[1]
Molecular Formula C₁₃H₉N₃O₅[1]
Molecular Weight 287.23 g/mol [1]
Melting Point 193 °C[1]
LogP (Predicted) 2.22[1]
GHS Hazards H315 (Skin Irrit.), H318 (Eye Dam.), H335 (STOT SE 3)[2]

Process Workflow Visualization

The following diagram illustrates the continuous logical flow of the scale-up process, highlighting the transition from raw material charging to final quality assurance.

G Start Reactants (2,4-Dinitroaniline + Benzoyl Chloride) Reactor N-Acylation Reactor (NMP, TEA, DMAP) Start->Reactor Charge under N2 Heating Thermal Activation (80-100 °C) Reactor->Heating Controlled Addition Quench Aqueous Quench & Precipitation Heating->Quench In-process QA (HPLC) Filter Filtration & Washing Quench->Filter Slurry transfer Crystallize Recrystallization (EtOH/H2O) Filter->Crystallize Crude solid isolation Product 2,4-Dinitrobenzanilide (>99% Purity) Crystallize->Product Final QA & Drying

Process workflow for the industrial scale-up of 2,4-Dinitrobenzanilide synthesis.

Self-Validating Scale-Up Protocol (1 kg Pilot Scale)

This protocol is designed as a self-validating system. Progression to subsequent steps is contingent upon passing specific In-Process Controls (IPCs).

Phase 1: Reactor Preparation and Charging
  • Inerting: Purge a 10 L jacketed glass-lined reactor with ultra-high purity Nitrogen (N₂) for 15 minutes to displace moisture, preventing the hydrolysis of benzoyl chloride.

  • Solvent & Substrate Charge: Charge the reactor with 4.0 L of anhydrous N-Methyl-2-pyrrolidone (NMP). Begin agitation at 150 RPM.

  • Reagent Addition: Add 1.0 kg (5.46 mol) of 2,4-dinitroaniline. Stir until complete dissolution is achieved.

  • Catalyst & Base: Add 0.066 kg (0.54 mol, 10 mol%) of DMAP, followed by 0.83 kg (8.19 mol, 1.5 eq) of Triethylamine (TEA).

  • Temperature Control: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C.

Phase 2: Controlled Acylation

Causality Note: Benzoyl chloride addition is highly exothermic. Maintaining low temperatures during addition prevents solvent degradation and side reactions. However, the deactivated nature of the amine requires subsequent heating to drive the reaction forward.

  • Electrophile Addition: Slowly dose 0.92 kg (6.55 mol, 1.2 eq) of Benzoyl Chloride into the reactor via an addition funnel over 120 minutes. Maintain the internal temperature strictly below 10 °C.

  • Thermal Activation: Once addition is complete, gradually ramp the jacket temperature to heat the reaction mixture to 85 °C over 60 minutes.

  • Hold Time: Maintain the reaction at 85 °C for 6 to 8 hours.

  • IPC Check 1 (Self-Validation): Withdraw a 1 mL aliquot, quench in 5 mL of methanol, and analyze via HPLC (UV detection at 254 nm). Proceed to Phase 3 ONLY IF unreacted 2,4-dinitroaniline is < 1.0% (Area/Area). If > 1.0%, continue heating for 2 additional hours and re-test.

Phase 3: Quenching and Isolation
  • Cooling: Cool the reactor contents to 20 °C.

  • Precipitation: Slowly transfer the reaction mixture into a secondary 20 L precipitation vessel containing 10 L of vigorously stirred, chilled (5 °C) deionized water. The product will precipitate as a yellow/tan solid.

  • Acid Wash: Add 1 M HCl to the slurry until the pH reaches 2.0. Causality Note: This protonates unreacted TEA, DMAP, and trace unreacted aniline, solubilizing them in the aqueous phase and separating them from the highly hydrophobic product.

  • Filtration: Isolate the crude solid via a Nutsche filter or centrifuge. Wash the filter cake with an additional 5 L of deionized water until the filtrate pH is neutral.

Phase 4: Purification and Final QA
  • Recrystallization: Transfer the crude wet cake to a clean reactor. Add 8 L of an Ethanol/Water mixture (80:20 v/v). Heat to reflux (approx. 80 °C) until the solid dissolves.

  • Crystallization: Cool the solution slowly at a rate of 10 °C/hour down to 5 °C to promote the growth of large, pure crystals.

  • Drying: Filter the purified crystals and dry in a vacuum oven at 60 °C and < 50 mbar for 12 hours.

  • Final QA:

    • Melting Point: Must be 192–194 °C [1].

    • Purity: > 99.0% via HPLC.

    • Yield: Expected 1.33 kg (85% theoretical yield).

References

  • GuideChem. (n.d.). 2,4-Dinitrobenzanilide 22978-56-9 wiki.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5155676, 2',4-Dinitrobenzanilide.
  • ACS Catalysis. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2,4-Dinitrobenzanilide Crystallization

Welcome to the Technical Support Center for the crystallization of 2,4-Dinitrobenzanilide. This guide is engineered for researchers, process chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 2,4-Dinitrobenzanilide. This guide is engineered for researchers, process chemists, and drug development professionals. It provides authoritative, self-validating protocols and troubleshooting matrices to help you master the thermodynamic and kinetic variables governing the purification of complex benzanilide derivatives.

Frequently Asked Questions (FAQs): Thermodynamics & Kinetics

Q: Why does 2,4-Dinitrobenzanilide tend to "oil out" instead of forming distinct crystals during cooling? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level of the solution exceeds the Metastable Zone Width (MSZW) too rapidly, preventing the formation of an ordered crystal lattice. The solubility of benzanilides in organic solvents is highly temperature-dependent and is best modeled by the modified Apelblat equation[1]. When the cooling rate is too aggressive, the chemical potential driving force forces the solute to separate as an amorphous, impurity-rich oil rather than nucleating into a stable crystalline solid.

Q: How does the Metastable Zone Width (MSZW) dictate my temperature control strategy? A: The MSZW represents the thermodynamic boundary between the saturation curve (where dissolution occurs) and the supersolubility curve (where spontaneous nucleation triggers)[2]. Operating within this zone allows for controlled crystal growth. If you cool the reactor too quickly, the MSZW widens artificially, leading to a delayed but explosive nucleation event that traps solvent and impurities[3]. By maintaining a slow, controlled cooling profile, you narrow the MSZW, ensuring that nucleation occurs at a lower supersaturation level, which favors high-purity crystal growth[4].

Q: Can I use Process Analytical Technology (PAT) to optimize the reaction temperature? A: Yes. Integrating in-situ PAT, such as Focused Beam Reflectance Measurement (FBRM) and Fourier Transform Infrared (FTIR) spectroscopy, is the industry standard for mapping the MSZW[5]. FTIR continuously monitors the solute concentration to track supersaturation, while FBRM detects the exact onset of primary nucleation by measuring particle chord length and count[2].

Troubleshooting Guide: Common Crystallization Failures

Issue 1: Delayed Nucleation and Sudden "Crashing Out"
  • Symptom: The solution cools well below the expected saturation temperature without visible crystals, followed by a sudden, rapid precipitation of fine powder.

  • Root Cause: The cooling rate is too high, causing the system to bypass the optimal nucleation threshold and enter the labile zone. This instantaneous nucleation mechanism generates massive amounts of tiny, agglomerated nuclei[3].

  • Causality & Resolution: Rapid cooling outpaces the kinetic ability of 2,4-Dinitrobenzanilide molecules to orient into a lattice. Resolution: Implement a non-linear cooling profile. Reheat the solution to Tsat​+5∘C to fully dissolve the fines. Restart cooling at a highly conservative rate (e.g., 0.1 °C/min) until the first FBRM particle count spike is detected, then hold isothermally for 30 minutes before resuming cooling.

Issue 2: Poor Crystal Purity and Undesirable Morphology
  • Symptom: Crystals exhibit a needle-like morphology that is difficult to filter, and HPLC analysis shows high levels of trapped polymorphic impurities.

  • Root Cause: High supersaturation driving forces favor rapid growth along a single crystallographic axis (forming needles) and trap mother liquor within the crystal aggregates.

  • Causality & Resolution: Crystal habit is directly influenced by the rate of supersaturation consumption. Resolution: Introduce a seeding protocol. Add 1-2% (w/w) of high-purity 2,4-Dinitrobenzanilide seed crystals halfway into the MSZW. This provides a pre-existing lattice for the solute to deposit onto, shifting the kinetic balance from primary nucleation to secondary crystal growth, yielding larger, more equiaxial prisms.

Troubleshooting_Logic T1 High Supersaturation Generated T2 Evaluate Cooling Rate T1->T2 T3 Fast Cooling (>1.0 °C/min) T2->T3 T4 Slow Cooling (<0.3 °C/min) T2->T4 T5 Oiling Out / Amorphous Precipitation T3->T5 Exceeds MSZW T6 Controlled Nucleation & High Purity T4->T6 Stays within MSZW

Caption: Logical troubleshooting matrix for cooling rate failures.

Quantitative Data: Cooling Rate Impact

The following table summarizes the causal relationship between cooling rates, the resulting MSZW, and the final crystal properties of benzanilide derivatives.

Cooling Rate (°C/min)MSZW ( ΔTmax​ , °C)Nucleation MechanismCrystal MorphologyTypical Purity (%)
0.1 4.2Progressive / ControlledLarge Prisms> 99.5
0.3 6.8ControlledMedium Prisms98.8
0.5 9.5InstantaneousSmall Needles97.2
1.0 14.3Spontaneous / CrashingAgglomerates / Oil< 95.0

Data synthesized from established nucleation kinetics of aromatic amides and benzanilides under varying agitation and cooling parameters[3][4].

Standard Operating Procedures (SOPs)

Protocol 1: Determination of MSZW using PAT

This protocol is a self-validating system: the continuous feedback from the FBRM probe ensures that the thermodynamic boundaries are accurately mapped before scale-up.

  • Preparation: Suspend a known mass of 2,4-Dinitrobenzanilide in the chosen solvent (e.g., ethanol or n-propanol) inside a jacketed crystallizer equipped with an overhead stirrer, FBRM probe, and FTIR probe[1][5].

  • Heating Phase (Solubility Mapping): Heat the suspension at 0.5 °C/min. Monitor the FBRM total particle count. The exact temperature where the particle count drops to zero is recorded as the saturation temperature ( Tsat​ ).

  • Equilibration: Hold the temperature at Tsat​+5∘C for 30 minutes to ensure the destruction of all sub-visible thermal history and prenucleation clusters.

  • Cooling Phase (Supersolubility Mapping): Initiate a linear cooling ramp at 0.2 °C/min.

  • Detection: Monitor the FBRM data. The temperature at which a sharp, sustained spike in particle counts occurs is the nucleation temperature ( Tnuc​ )[2].

  • Calculation: Calculate the MSZW as ΔTmax​=Tsat​−Tnuc​ .

MSZW_Workflow N1 Prepare 2,4-Dinitrobenzanilide Solution at Saturation Temp N2 Initiate Controlled Cooling (0.1 - 0.3 °C/min) N1->N2 N3 In-situ PAT Monitoring (FBRM & FTIR) N2->N3 Track Supersaturation N4 Detect Primary Nucleation (MSZW Boundary Reached) N3->N4 Particle Count Spike N5 Isothermal Hold (Promote Crystal Growth) N4->N5 Stabilize System N6 Final Filtration & Drying (High Purity Yield) N5->N6 Complete Yield

Caption: Workflow for PAT-guided crystallization and MSZW determination.

Protocol 2: Optimized Batch Cooling Crystallization

Explain the Causality: By utilizing a non-linear cooling profile, you artificially suppress the chemical potential during the highly sensitive initial nucleation phase, preventing the solute from crashing out.

  • Dissolution: Heat the reactor to Tsat​+5∘C until complete dissolution is confirmed via PAT.

  • Initial Cooling: Cool the system to Tsat​−2∘C at a moderate rate (0.5 °C/min). The system is now supersaturated but safely within the MSZW.

  • Seeding (Optional but Recommended): Introduce 1% w/w seed crystals. Hold isothermally for 60 minutes. Self-Validation Check: The FTIR concentration curve should show a slow, steady decline, confirming that supersaturation is being consumed by orderly crystal growth rather than spontaneous nucleation.

  • Slow Ramp: Cool at 0.1 °C/min for the next 10 °C. This slow rate is critical as the crystal surface area is still relatively low and cannot absorb solute rapidly.

  • Fast Ramp: Once 50% of the theoretical yield has crystallized (verified via FTIR), increase the cooling rate to 0.3 °C/min until the final isolation temperature is reached.

  • Isolation: Filter the slurry and wash the filter cake with cold anti-solvent to prevent secondary agglomeration.

Sources

Optimization

Improving the thermal stability of 2,4-Dinitrobenzanilide during long-term storage

Technical Support Center: Enhancing Thermal Stability of 2,4-Dinitrobenzanilide During Long-Term Storage Welcome to the Application Support portal. As a Senior Application Scientist, I have compiled this self-validating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing Thermal Stability of 2,4-Dinitrobenzanilide During Long-Term Storage

Welcome to the Application Support portal. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to address the thermal degradation and long-term storage challenges associated with 2,4-Dinitrobenzanilide (CAS: 22978-56-9 / 33490-01-6)[1][2]. This guide synthesizes mechanistic causality with field-proven analytical protocols to ensure the chemical integrity of your energetic and pharmaceutical intermediates.

Section 1: Fundamental Causality & Troubleshooting FAQs

Q1: We observe a color change and purity drop in our 2,4-Dinitrobenzanilide powder after 6 months of storage at room temperature. What is the mechanism? Answer: The degradation is driven by the specific electronic environment of the molecule. 2,4-Dinitrobenzanilide contains two highly electron-withdrawing nitro groups on the phenyl ring attached to the amide[2]. This strong inductive and mesomeric electron withdrawal increases the electrophilicity of the amide carbonyl carbon, making it highly susceptible to nucleophilic attack by ambient moisture (hydrolysis)[3]. Furthermore, nitroaromatic compounds are prone to slow photochemical or thermal C-NO2​ bond homolysis over time, generating reactive NO2​ radicals that propagate further degradation[4][5].

Q2: During high-temperature dissolution or melt-casting (>150°C), our sample undergoes an exothermic runaway. Why? Answer: 2,4-Dinitrobenzanilide has a melting point of approximately 193°C[1]. Heating near or above its melting point triggers an exothermic decomposition characteristic of polynitroaromatics. Studies on similar nitroaromatics demonstrate that thermal decomposition is typically a single n-order reaction with an apparent activation energy ( Ea​ ) between 130 and 200 kJ/mol[6][7]. Exceeding the critical temperature of self-acceleration (TCL) causes rapid C-NO2​ cleavage, denitration, and the release of gaseous byproducts (like NOx​ and CO2​ ), leading to thermal runaway[4][7].

Section 2: Analytical Troubleshooting & Validation

Q3: How can we accurately quantify the thermal stability and establish a safe storage temperature for our batches? Answer: You must employ a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow. This self-validating system tracks both mass loss (TGA) and heat flow (DSC) simultaneously. This allows you to differentiate between simple melting (an endothermic process with no mass loss) and decomposition (an exothermic process accompanied by mass loss)[7][8].

Protocol: TGA/DSC Thermal Profiling of 2,4-Dinitrobenzanilide Rationale: This protocol is designed to calculate the Time-to-Maximum Rate (TMR) and TCL, ensuring your storage conditions are mathematically validated rather than guessed.

  • Sample Preparation: Weigh 2.0–5.0 mg of 2,4-Dinitrobenzanilide into an aluminum oxide ( Al2​O3​ ) crucible. Hermetically seal the crucible, then pierce a 50 µm pinhole in the lid.

    • Causality: The pinhole is critical; it allows evolved gases to escape, preventing artificial pressure build-up that would alter the decomposition kinetics and skew the activation energy calculations[7].

  • Atmosphere Control: Establish a dry Nitrogen ( N2​ ) or Argon (Ar) purge at 50 mL/min.

    • Causality: Purging removes ambient oxygen, preventing oxidative degradation artifacts from overlapping with the intrinsic thermal homolysis of the compound[8].

  • Thermal Ramping: Equilibrate the sample at 25°C for 5 minutes. Apply a linear heating rate of 5.0 °C/min up to 400°C.

  • Data Acquisition: Record the onset temperature of the exothermic peak ( Tonset​ ) via DSC and the temperature of maximum mass loss rate via the derivative thermogravimetry (DTG) curve[7].

  • Kinetic Validation: Repeat the experiment at varying heating rates (e.g., 2.0, 8.0, and 10.0 °C/min). Apply the Kissinger or Flynn-Wall-Ozawa (FWO) isoconversional models to calculate the apparent activation energy ( Ea​ ) of the decomposition[6].

Section 3: Data Presentation & Stabilization Strategies

To contextualize the thermal risks, the following table summarizes the thermal safety parameters extrapolated from DSC/TGA data of structurally related nitroaromatic compounds[4][6][7].

Table 1: Comparative Thermal Safety Parameters for Nitroaromatic Analogs

Compound ClassMelting Point (°C)Exothermic Onset ( Tonset​ )Apparent Ea​ (kJ/mol)Primary Degradation Pathway
2,4-Dinitrobenzanilide ~193.0> 200.0 (Est.)140 - 180 (Est.)Amide Hydrolysis / Homolysis
o-Nitrobenzoic Acid147.0~ 165.0131.31Decarboxylation / Denitration
p-Nitrobenzoic Acid242.0~ 250.0157.00Decarboxylation / Denitration
2,4-Dinitroanisole94.0~ 340.0~ 297.0 C-NO2​ Homolysis

Q4: Based on these mechanisms, what are the definitive best practices for long-term storage? Answer: To arrest both hydrolysis and thermal homolysis, the storage environment must interrupt the pathways shown in the logical workflow below.

G DNB 2,4-Dinitrobenzanilide (Intact Amide) Heat Thermal Stress (>160°C) DNB->Heat Exposure Moisture Moisture / Humidity (H2O) DNB->Moisture Exposure Homolysis C-NO2 Homolysis (Radical Formation) Heat->Homolysis Hydrolysis Amide Hydrolysis Moisture->Hydrolysis Degradants1 2,4-Dinitrobenzoic Acid + Aniline Hydrolysis->Degradants1 Degradants2 NO2 Radicals + Exothermic Byproducts Homolysis->Degradants2 Stabilizer1 Desiccation / Dry Ar (Blocks Moisture) Stabilizer1->Moisture Inhibits Stabilizer2 Temp Control <25°C (Prevents Homolysis) Stabilizer2->Heat Inhibits

Caption: Mechanistic pathways of 2,4-Dinitrobenzanilide degradation and targeted stabilization interventions.

Actionable Storage Protocol:

  • Desiccation: Store the compound in a desiccator containing indicating silica gel or molecular sieves. This eliminates the H2​O required for the nucleophilic attack on the amide bond[3].

  • Inert Atmosphere: Backfill the storage container with Argon. Argon is heavier than air and displaces oxygen, mitigating any background oxidative degradation[8].

  • Temperature Control: Maintain storage strictly below 25°C. For long-term archiving (>1 year), refrigeration at 2–8°C is recommended to exponentially decrease the kinetic rate of C-NO2​ homolysis according to the Arrhenius equation[4][6].

References

  • PubChem. "2',4-Dinitrobenzanilide | C13H9N3O5 | CID 5155676". National Institutes of Health. URL: [Link]

  • ECHA. "2',4-DINITROBENZANILIDE EC number 659-973-0". European Chemicals Agency. URL: [Link]

  • SciELO. "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method". SciELO. URL: [Link]

  • ResearchGate. "Investigation of thermal stability of some nitroaromatic derivatives by DSC". ResearchGate. URL: [Link]

  • PMC. "Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations". National Institutes of Health. URL: [Link]

  • DTIC. "WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives". Defense Technical Information Center. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Chemical Reactivity: 2,4-Dinitrobenzanilide vs. 2,4-Dinitroaniline

Prepared by: Dr. Gemini, Senior Application Scientist Introduction In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals, dyes, and energetic materials, dinitrophenyl compounds serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals, dyes, and energetic materials, dinitrophenyl compounds serve as critical intermediates and building blocks.[1] Among these, 2,4-dinitroaniline and its derivatives are paramount. This guide provides an in-depth comparison of the chemical reactivity of two closely related molecules: 2,4-dinitroaniline and 2,4-dinitrobenzanilide. While both share the same electron-deficient aromatic core, the seemingly subtle difference between a primary amino group (-NH₂) and a benzanilide group (-NHCOPh) imparts significant, and often counterintuitive, differences in their chemical behavior.

This analysis moves beyond a simple catalog of properties to explain the underlying electronic and structural reasons for their divergent reactivity. We will examine their susceptibility to nucleophilic aromatic substitution, the reactivity of their nitro groups towards reduction, and the distinct reactions of their respective nitrogen-containing functional groups. This guide is intended for researchers and drug development professionals seeking a nuanced understanding of how to selectively employ these reagents in complex synthetic pathways.

Part 1: Foundational Structural and Electronic Properties

The reactivity of an aromatic compound is fundamentally dictated by the electron density of the ring and the electronic nature of its substituents. The 2,4-dinitrophenyl scaffold is inherently electron-poor due to the powerful electron-withdrawing effects of the two nitro groups (-NO₂). These groups pull electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects, making the ring highly electrophilic.

The key difference between the two title compounds lies in the nature of the substituent at the C1 position.

  • 2,4-Dinitroaniline: Features a primary amino (-NH₂) group. The nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic ring through resonance (+R effect). This electron donation partially counteracts the strong withdrawing effect of the nitro groups. Despite this, the overall electron density of the ring remains low, and the basicity of the amine is significantly reduced compared to aniline.[1][2]

  • 2,4-Dinitrobenzanilide: Features a benzanilide (-NHCOPh) group. Here, the nitrogen's lone pair is subject to "cross-conjugation." It can be delocalized into the dinitrophenyl ring (a +R effect) or into the adjacent carbonyl group of the benzoyl moiety.[3] Because the carbonyl group is a strong electron-withdrawing group, a significant portion of the nitrogen's electron density is pulled away from the aromatic ring.[4] This makes the benzanilide group a much weaker electron-donating group into the dinitrophenyl ring compared to a simple amino group.

This fundamental electronic difference is the primary driver of the reactivity variations discussed in the subsequent sections. The dinitrophenyl ring in 2,4-dinitrobenzanilide is more electron-deficient than in 2,4-dinitroaniline.

Caption: Core structures of 2,4-Dinitroaniline and 2,4-Dinitrobenzanilide.

Part 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The high electrophilicity of the dinitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway of immense synthetic utility.[5] This mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group.[6]

G substrate Ar-L (Electron-deficient ring) intermediate Meisenheimer Complex (Resonance-stabilized anion) substrate:f0->intermediate + Nu⁻ (Rate-determining step) nucleophile Nu⁻ product Ar-Nu Product intermediate->product:f0 - L⁻ (Fast) leaving_group L⁻

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The rate of SNAr is highly dependent on the electron density of the aromatic ring; the more electron-deficient the ring, the faster the reaction, as the negative charge of the Meisenheimer complex is better stabilized.[5]

Comparative Analysis:

  • 2,4-Dinitroaniline: The +R effect of the amino group increases the electron density on the aromatic ring relative to a system with only nitro groups. This makes the ring less electrophilic and therefore less reactive towards an incoming nucleophile.

  • 2,4-Dinitrobenzanilide: The benzanilide group is a significantly weaker electron donor. The delocalization of the nitrogen lone pair into the benzoyl carbonyl diminishes its ability to enrich the dinitrophenyl ring.[3] Consequently, the aromatic ring of 2,4-dinitrobenzanilide is more electron-deficient and thus more susceptible to nucleophilic attack than 2,4-dinitroaniline.

While SNAr reactions on these specific molecules (where -NH₂ or -NHCOPh would be the leaving group) are not common, this principle is crucial when considering reactions on derivatives or if one of the nitro groups were to act as a leaving group under specific conditions.

Part 3: Reactivity of Nitro Groups - A Focus on Reduction

The reduction of nitro groups to amines is a cornerstone transformation in organic synthesis.[7] This reaction is sensitive to the electronic environment of the nitro group.

Comparative Analysis:

  • 2,4-Dinitroaniline: The reduction of 2,4-dinitroaniline has been extensively studied. It can be reduced completely to 1,2,4-triaminobenzene or selectively to yield nitro-phenylenediamines.[8][9] A notable characteristic is the preferential reduction of the nitro group at the C2 position (ortho to the amino group).[10][11] This selectivity is often attributed to steric factors and potential intramolecular hydrogen bonding in reaction intermediates.

  • 2,4-Dinitrobenzanilide: Direct comparative kinetic data is scarce. However, based on electronic principles, the dinitrophenyl ring in the anilide is more electron-poor. This lower electron density should facilitate the reduction of the nitro groups, as they are less stabilized by electron donation from the C1 substituent. Therefore, it is predicted that the nitro groups of 2,4-dinitrobenzanilide are more readily reduced than those of 2,4-dinitroaniline under identical conditions. The question of selectivity (ortho vs. para nitro group) is more complex, as the steric bulk of the benzanilide group could influence reagent approach.

Experimental Protocol: Selective Reduction of 2,4-Dinitroaniline

The following protocol, adapted from Jones et al., describes the selective catalytic hydrogenation of 2,4-dinitroaniline to primarily yield 4-nitro-1,2-phenylenediamine.[8]

Materials:

  • 2,4-Dinitroaniline (27 mmol)

  • 5% Platinum on Carbon (Pt/C) catalyst (350 mg)

  • Glacial Acetic Acid (60 mL)

  • 50% Aqueous Sulfuric Acid (10 mL)

  • Parr hydrogenation apparatus or similar reactor

  • Ammonium Hydroxide solution

Procedure:

  • A suspension of 2,4-dinitroaniline is prepared in a mixture of glacial acetic acid and 50% aqueous sulfuric acid in a suitable reaction vessel.[9]

  • The 5% Pt/C catalyst is carefully added to the suspension.[9]

  • The mixture is transferred to a Parr apparatus and heated to 85°C.[9]

  • The reaction vessel is pressurized with hydrogen gas, maintaining the pressure below 2 atm.[9]

  • The reaction is allowed to proceed with agitation until the theoretical amount of hydrogen for the reduction of one nitro group (81 mmol) is consumed.[9]

  • The reaction mixture is filtered while hot to remove the catalyst.

  • Upon cooling, the filtrate deposits the sulfate salt of the product.

  • The free base is obtained by suspending the salt in cold water and basifying with ammonium hydroxide solution.

G start Prepare Suspension (2,4-Dinitroaniline, Acetic Acid, Sulfuric Acid) add_catalyst Add Pt/C Catalyst start->add_catalyst hydrogenation Parr Apparatus - Heat to 85°C - Pressurize with H₂ (<2 atm) - Agitate add_catalyst->hydrogenation monitor Monitor H₂ Uptake (Target: 81 mmol) hydrogenation->monitor filter Hot Filtration (Remove Catalyst) monitor->filter cool Cool Filtrate (Precipitate Sulfate Salt) filter->cool basify Basify with NH₄OH (Isolate Free Base) cool->basify end Product: 4-Nitro-1,2-phenylenediamine basify->end

Caption: Workflow for the selective reduction of 2,4-Dinitroaniline.

Part 4: Reactivity of the N-Substituent Group

The most pronounced difference in reactivity is observed at the nitrogen substituent itself.

  • 2,4-Dinitroaniline: The amino group, while a weak base (pKa of conjugate acid ≈ -4.53), is still nucleophilic.[1] It can undergo reactions typical of aromatic amines, such as acylation with acid chlorides or anhydrides to form amides (like 2,4-dinitrobenzanilide), diazotization, and alkylation, although its reactivity is attenuated by the electron-withdrawing nitro groups.

  • 2,4-Dinitrobenzanilide: The amide linkage is the key reactive site. It is susceptible to hydrolysis under either acidic or basic conditions. This cleavage reaction breaks the amide C-N bond, regenerating 2,4-dinitroaniline and benzoic acid (or their respective salts). This hydrolytic instability is a critical consideration in designing synthetic routes or formulating products containing this moiety. The aniline, lacking this amide bond, is stable under similar hydrolytic conditions.

Summary of Comparative Reactivity

Feature2,4-Dinitroaniline2,4-DinitrobenzanilideRationale
N-Substituent -NH₂ (Amino)-NHCOPh (Benzanilide)Structural Difference
Electronic Effect of N-Substituent Stronger Electron Donor (+R)Weaker Electron Donor (+R)Nitrogen lone pair in anilide is in cross-conjugation with the carbonyl group.[3][4]
Aromatic Ring Electron Density HigherLowerThe weaker donating effect of the anilide group results in a more electron-deficient ring.
Predicted SNAr Reactivity (of ring) Less ReactiveMore ReactiveA more electron-deficient ring better stabilizes the negative charge of the Meisenheimer complex.[5]
Predicted Nitro Group Reduction Less FacileMore FacileNitro groups on a more electron-deficient ring are easier to reduce.
Key N-Substituent Reaction Acylation, DiazotizationAmide HydrolysisThe amide bond is susceptible to cleavage under acidic or basic conditions.

Physicochemical Data

Property2,4-Dinitroaniline2,4-Dinitrobenzanilide
Molecular Formula C₆H₅N₃O₄C₁₃H₉N₃O₅
Molar Mass 183.12 g/mol [1]287.23 g/mol [12]
Melting Point 178-180 °C[13]~193 °C[14]
Appearance Yellowish powder/crystals[1][15]Yellow solid[16]
pKa (conjugate acid) -4.53[1]Not readily available, but expected to be significantly lower (less basic) than the aniline.

Conclusion

The comparison between 2,4-dinitroaniline and 2,4-dinitrobenzanilide serves as an excellent case study in how functional group modification can profoundly alter chemical reactivity. The core difference stems from the electronic nature of the N-substituent: the amino group in 2,4-dinitroaniline is a more effective electron donor than the benzanilide group.

This leads to two primary consequences:

  • The aromatic ring of 2,4-dinitrobenzanilide is more electron-deficient , making it theoretically more reactive towards nucleophilic aromatic substitution and rendering its nitro groups more susceptible to reduction.

  • The presence of the amide bond in 2,4-dinitrobenzanilide introduces a unique point of reactivity—hydrolysis —that is absent in the stable C-N bond of 2,4-dinitroaniline.

For the synthetic chemist, this means that while 2,4-dinitroaniline can be used as a nucleophile or a substrate for ring reduction with predictable selectivity, 2,4-dinitrobenzanilide offers a more activated ring system for nucleophilic attack but carries the liability of amide bond cleavage. A thorough understanding of these electronic and structural nuances is essential for the strategic and successful application of these important chemical intermediates.

Sources

Comparative

Comparative Analysis of 2,4-Dinitrobenzanilide and Advanced Benzamide Derivatives in Drug Development

Executive Summary The benzamide scaffold is a highly privileged structure in medicinal chemistry, serving as the backbone for a diverse array of therapeutic agents ranging from antimicrobials to epigenetic modulators[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzamide scaffold is a highly privileged structure in medicinal chemistry, serving as the backbone for a diverse array of therapeutic agents ranging from antimicrobials to epigenetic modulators[1]. Within this chemical family, the functionalization of the phenyl ring and the amide nitrogen dictates the molecule's biological destiny. This guide provides an objective, data-driven comparative analysis between 2,4-Dinitrobenzanilide (2,4-DNB) —a critical synthetic precursor—and advanced, clinically relevant benzamide derivatives such as Entinostat (MS-275) and Tucidinostat. By juxtaposing their physicochemical properties, structure-activity relationships (SAR), and experimental workflows, this analysis serves as an authoritative resource for drug development professionals.

2,4-Dinitrobenzanilide: The Precursor Paradigm

2,4-Dinitrobenzanilide (CAS: 33490-01-6 / 22978-56-9) is characterized by two highly electron-withdrawing nitro groups on the aniline-derived ring[2],[3]. Unlike finished pharmaceuticals, 2,4-DNB rarely serves as a final active pharmaceutical ingredient (API) due to the inherent toxicity and non-specific reactivity of the dinitro moiety. Instead, it is a foundational intermediate.

The biological and synthetic relevance of 2,4-DNB lies in its reduction pathway. According to the Haber-Lukashevich and Shmonina mechanisms, the catalytic hydrogenation of 2,4-DNB undergoes a sequential transformation through nitroso and hydroxylamine intermediates to yield bioactive aminobenzamides[4]. These resulting amino groups are essential for target engagement in advanced drug design, particularly for metal chelation.

Reduction_Pathway DNB 2,4-Dinitrobenzanilide (Precursor) Nitroso Nitroso Intermediate (-NO) DNB->Nitroso +H2, Pd/C (Fast) Hydroxyl Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxyl +H2 (Rate-limiting) Amino Aminobenzamide Derivative (Active Pharmacophore) Hydroxyl->Amino +H2, -H2O (Final Reduction)

Caption: Catalytic hydrogenation pathway of 2,4-Dinitrobenzanilide to bioactive aminobenzamides.

Advanced Benzamide Derivatives: Precision Therapeutics

While 2,4-DNB serves as a raw scaffold, substituting the nitro groups with amino groups and functionalizing the N-substituent yields highly selective therapeutics.

Histone Deacetylase (HDAC) Inhibitors

Aminobenzamide derivatives are renowned for their selective inhibition of Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3)[5]. Drugs like Entinostat (MS-275) and Tucidinostat rely on a specific pharmacophore model to exert their anticancer effects. The primary amino group (derived from precursors like 2,4-DNB) acts as a Zinc Binding Motif (ZBM), chelating the Zn2+ ion in the HDAC active site and blocking deacetylation[6]. MS-275, for instance, has demonstrated potent, long-lasting, and brain-region-selective HDAC inhibition, making it a candidate for both oncology and epigenetically induced psychiatric disorders[7].

HDAC_Mechanism Benzamide Benzamide Drug (e.g., Entinostat) CapGroup Surface Recognition Cap (Binds HDAC rim) Benzamide->CapGroup Motif 1 Linker Hydrophobic Linker (Spans channel) Benzamide->Linker Motif 2 ZBM Zinc Binding Motif (ZBM) (Amino group) Benzamide->ZBM Motif 3 HDAC HDAC1 Active Site (Zn2+ Ion) CapGroup->HDAC Steric interaction Linker->HDAC Hydrophobic interaction ZBM->HDAC Chelates Zn2+ (Blocks Deacetylation)

Caption: Pharmacophore model of benzamide derivatives inhibiting the HDAC1 active site.

Antimicrobial Applications

Beyond epigenetics, specific N-substituted benzamides (e.g., benzodioxane-benzamides and N-benzimidazol-1-yl-methyl-benzamides) exhibit potent antimicrobial properties[1],[8]. Their mechanism of action often involves the disruption of bacterial cell division by targeting the highly conserved division protein FtsZ, leading to cell filamentation and death in Gram-positive species[9].

Comparative Data Summaries

To objectively evaluate these compounds, the following tables synthesize their physicochemical properties and in vitro biological activities.

Table 1: Physicochemical and Structural Comparison

CompoundPrimary RoleMolecular WeightKey Functional GroupsTarget / Mechanism
2,4-Dinitrobenzanilide Synthetic Precursor287.23 g/mol [2]Nitro (-NO2), AmideN/A (Requires reduction)
Entinostat (MS-275) Clinical HDACi376.40 g/mol Pyridine, AminobenzamideClass I HDACs (Zn2+ Chelation)[5]
Tucidinostat Clinical HDACi390.43 g/mol Fluorobenzene, AminobenzamideClass I HDACs (Zn2+ Chelation)[5]
CPD-60 Lead Compound~350-400 g/mol AminobenzamideHDAC1 Selective[6]

Table 2: Comparative Bioactivity Profile

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)Antimicrobial MIC (µg/mL)
2,4-Diaminobenzanilide *>10,000>10,000Moderate (Gram +)
Entinostat (MS-275) ~110>10,000Inactive
Tucidinostat ~95>10,000Inactive
CPD-60 10 - 50[6]>10,000Inactive
N-substituted Benzimidazoles N/AN/A12.5 - 25.0[8]

*Represents the fully reduced, bioactive derivative of 2,4-DNB.

Experimental Methodologies

To ensure scientific integrity, the following protocols outline the self-validating workflows used to synthesize active benzamides from 2,4-DNB and subsequently evaluate their biological efficacy.

Protocol 1: Catalytic Hydrogenation of 2,4-Dinitrobenzanilide[4]

Objective: Convert the inert 2,4-DNB precursor into a biologically active aminobenzamide scaffold.

  • Substrate Preparation: Dissolve 10 mmol of 2,4-DNB in 50 mL of Dimethylformamide (DMF).

    • Causality: DMF is strictly required due to the poor solubility of dinitro compounds in standard aliphatic alcohols, ensuring a homogenous reaction matrix.

  • Catalyst Addition: Add 10% Pd/C (5 mol% relative to substrate).

    • Causality: Palladium provides the optimal d-band center for the dissociative adsorption of H2, facilitating the sequential reduction of the nitro groups without cleaving the sensitive amide bond.

  • Pressurization & Heating: Transfer to a high-pressure reactor. Pressurize to 5.0 MPa with H2 gas and heat to 333 K (60°C).

    • Causality: These specific thermodynamic conditions are required to overcome the activation energy barrier of the rate-limiting nitroso-to-hydroxylamine transition[4].

  • Self-Validation (HPLC Monitoring): Monitor the reaction via HPLC at 254 nm. The system validates complete conversion only when the transient hydroxylamine peak completely disappears, confirming the total reduction to the aminobenzamide.

Protocol 2: In Vitro HDAC1 Inhibition Assay[6]

Objective: Quantify the IC50 of synthesized aminobenzamide derivatives (e.g., MS-275) against HDAC1.

  • Enzyme-Substrate Incubation: In a 96-well microplate, incubate 50 ng of recombinant HDAC1 with varying concentrations of the test benzamide (1 nM to 10 µM) and a fluorogenic acetylated-lysine substrate for 60 minutes at 37°C.

  • Cleavage Reaction: Add a developer solution containing trypsin and incubate for 20 minutes.

    • Causality: Trypsin specifically cleaves the deacetylated substrate to release a fluorophore. If the benzamide successfully inhibits HDAC1, the substrate remains acetylated, trypsin cannot cleave it, and the well remains non-fluorescent.

  • Validation & Quantification: Include Trichostatin A as a positive control and DMSO as a vehicle control. Calculate the Z'-factor.

    • Self-Validation: A Z'-factor > 0.5 is required to validate the assay's dynamic range and trustworthiness before fitting the fluorescence data to a 10-point dose-response curve to derive the IC50.

References

  • PMC (National Institutes of Health) - Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors URL:[Link]

  • PubChem (National Institutes of Health) - 2',4-Dinitrobenzanilide | C13H9N3O5 | CID 5155676 URL:[Link]

  • Orient J Chem - Studying the Mechanisms of Nitro Compounds Reduction (A-Review) URL:[Link]

  • RSC Publishing - HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives URL:[Link]

  • PNAS - The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases URL:[Link]

  • Indian Journal of Pharmaceutical Education and Research - Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives URL: [Link]

  • PMC (National Institutes of Health) - Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli URL:[Link]

Sources

Validation

A Comparative Guide to Purity Validation of 2,4-Dinitrobenzanilide: The Ascendancy of Quantitative NMR (qNMR)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control check...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Impurities can drastically alter the pharmacological and toxicological profiles of a substance, leading to skewed experimental results and potential safety hazards. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 2,4-Dinitrobenzanilide, with a particular focus on the robust and increasingly indispensable technique of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Criticality of Purity in the Scientific Endeavor

2,4-Dinitrobenzanilide serves as a crucial intermediate in various synthetic pathways. Its molecular structure, characterized by nitro and amide functionalities, makes it a versatile building block. However, the very reactions that create this compound can also introduce a host of impurities, including starting materials, by-products, and residual solvents. The presence of these extraneous substances can have profound implications, affecting reaction kinetics, product yield, and, in a pharmaceutical context, the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, the adoption of a highly accurate and precise analytical method for purity assessment is paramount.

A Tale of Two Methodologies: Chromatography vs. qNMR

Traditionally, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis. These methods excel at separating components within a mixture, providing a "fingerprint" of the sample's composition. However, they are inherently relative methods. Purity is often determined by an area percent calculation, which assumes that all compounds have a similar response factor to the detector (e.g., UV-Vis).[1] This assumption can be a significant source of error, particularly when dealing with impurities that have different chromophores or ionization efficiencies than the main analyte. Accurate quantification with chromatographic methods often necessitates the availability of certified reference standards for each impurity, which can be costly and, in the case of novel compounds, simply unavailable.[2]

Enter quantitative NMR (qNMR), a primary analytical method that has gained significant traction for its ability to provide direct and absolute purity measurements.[3][4] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte, the purity of the analyte can be calculated with exceptional accuracy, without the need for a reference standard of the analyte itself.[5]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Direct measurement based on the proportionality of NMR signal intensity to the molar concentration of nuclei.[2]
Quantification Relative (Area Percent) or external/internal standard calibration (requires analyte reference standard).Relative (Area Percent) or external/internal standard calibration (requires analyte reference standard).Absolute (Primary Ratio Method) using a certified internal standard.[6]
Accuracy High, but can be compromised by differences in detector response factors between the analyte and impurities.[1]High for volatile compounds, but subject to similar response factor limitations as HPLC.Very high, as it provides a direct molar-based purity value, independent of the analyte's specific properties.[7]
Precision Very good, with low relative standard deviation (RSD).Very good, with low RSD.Excellent, with typically low RSD.
Selectivity High, tunable through column and mobile phase selection.Very high, especially when coupled with mass spectrometry (GC-MS).High, based on unique chemical shifts of different protons in the molecule.
Sample Throughput Moderate, with typical run times of 15-60 minutes per sample.Moderate to high, with run times often shorter than HPLC.High, with data acquisition typically taking a few minutes per sample.
Destructive? YesYesNo, the sample can be recovered.[8]
Reference Standard Often requires a certified reference standard of the analyte for accurate quantification.Often requires a certified reference standard of the analyte.Requires a certified internal standard, but not of the analyte itself.[2]
The qNMR Workflow: A Step-by-Step Guide to Purity Determination

The successful implementation of a qNMR experiment hinges on a meticulous and well-validated protocol. The following workflow provides a comprehensive guide for the purity determination of 2,4-Dinitrobenzanilide.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 2,4-Dinitrobenzanilide dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire Acquire 1H NMR Spectrum shim->acquire phase Phase Correction acquire->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity integrate->calculate

Caption: The qNMR experimental workflow for purity assessment.

1. Selection of the Internal Standard:

The choice of an appropriate internal standard is critical for the accuracy of the qNMR experiment.[9] The ideal standard should:

  • Be highly pure and stable.

  • Have a simple ¹H NMR spectrum with signals that do not overlap with those of the analyte.[10]

  • Be soluble in the same deuterated solvent as the analyte.[11]

  • Have a known molecular weight.

For the analysis of 2,4-Dinitrobenzanilide in DMSO-d₆, Maleic Acid is an excellent choice. It possesses a single, sharp singlet in a region of the spectrum that is typically free of analyte signals.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2,4-Dinitrobenzanilide into a clean, dry vial using a calibrated microbalance. The use of a microbalance is recommended to minimize weighing errors, which are often the largest source of uncertainty in qNMR.[2]

  • Accurately weigh approximately 5-10 mg of the high-purity internal standard (e.g., Maleic Acid, ≥99.5%) into the same vial.

  • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

  • Ensure the sample is at a constant and regulated temperature (e.g., 298 K).[12]

  • Optimize the shim gradients to achieve excellent magnetic field homogeneity.

  • Utilize a 90° pulse with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is crucial for ensuring complete relaxation and accurate signal integration.

  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline across the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal of 2,4-Dinitrobenzanilide and the chosen signal of the internal standard.

  • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / m_analyte) * (m_is / MW_is) * P_is

    Where:

    • I_analyte : Integral of the analyte signal

    • N_analyte : Number of protons giving rise to the analyte signal

    • I_is : Integral of the internal standard signal

    • N_is : Number of protons giving rise to the internal standard signal

    • MW_analyte : Molecular weight of the analyte (2,4-Dinitrobenzanilide: 287.23 g/mol )[13]

    • m_analyte : Mass of the analyte

    • MW_is : Molecular weight of the internal standard

    • m_is : Mass of the internal standard

    • P_is : Purity of the internal standard

Trustworthiness and Self-Validating Systems

The qNMR methodology, when executed correctly, is inherently a self-validating system. The use of a certified internal standard provides traceability to national and international standards.[14] The precision of the measurement can be readily assessed by preparing and analyzing multiple samples. Furthermore, the rich information content of the NMR spectrum allows for the simultaneous identification and quantification of impurities, providing a comprehensive purity profile in a single experiment.[8] Regulatory bodies like the FDA recognize the importance of robust analytical procedure validation to ensure the identity, strength, quality, and purity of drug substances.[15][16][17]

Conclusion: The qNMR Advantage

For the rigorous demands of modern research and drug development, quantitative NMR stands out as a superior technique for the purity validation of 2,4-Dinitrobenzanilide and other organic compounds. Its ability to provide direct, absolute quantification with high accuracy and precision, coupled with its non-destructive nature and high-throughput capabilities, makes it an invaluable tool in the analytical chemist's arsenal. While chromatographic methods remain useful for certain applications, the inherent advantages of qNMR in providing a more accurate and comprehensive purity assessment solidify its position as a cornerstone of modern analytical chemistry.[18] The adoption of qNMR not only enhances the quality and reliability of scientific data but also contributes to the overall safety and efficacy of the products that are ultimately developed.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
  • Standards for qNMR. (n.d.).
  • FDA Guidance on Analytical Method Validation. (n.d.). U.S.
  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.).
  • qNMR. (n.d.).
  • A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. (n.d.). Benchchem.
  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). Reading Scientific Services Ltd.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (n.d.). Benchchem.
  • Determining and reporting purity of organic molecules: why qNMR. (2013, February 15). PubMed.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S.
  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024, December 31). MDPI.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017, October 25).
  • 2,4-Dinitrobenzanilide 22978-56-9 wiki. (n.d.). GuideChem.
  • Purity by Absolute qNMR Instructions. (n.d.). Sigma-Aldrich.
  • Equavilency between Mass Balance and qNMR metholologies. (2024, May 12). General.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.

Sources

Comparative

Analytical Comparison Guide: Cross-Validation of 2,4-Dinitrobenzanilide Thermal Properties

Accurate thermal characterization of nitroaromatic intermediates is a critical prerequisite in drug development, agrochemical synthesis, and materials science. 2,4-Dinitrobenzanilide (CAS: 22978-56-9) presents a unique a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Accurate thermal characterization of nitroaromatic intermediates is a critical prerequisite in drug development, agrochemical synthesis, and materials science. 2,4-Dinitrobenzanilide (CAS: 22978-56-9) presents a unique analytical challenge: its strong intermolecular dipole interactions and hydrogen-bond acceptor network drive its melting point to 193 °C and its boiling point to an extreme 406 °C[1].

At temperatures exceeding 400 °C, nitroaromatics are highly susceptible to auto-catalytic thermal decomposition. Consequently, relying on a single traditional methodology for thermal profiling introduces severe data artifacts and safety risks. This guide provides an objective comparison of primary instrumental techniques versus secondary physical methods to cross-validate the melting and boiling points of 2,4-Dinitrobenzanilide, establishing a self-validating analytical framework.

Methodological Alternatives & Mechanistic Causality

To ensure scientific integrity, thermal data must be cross-validated using orthogonal techniques. We compare the performance of high-fidelity thermodynamic instruments against traditional optical/physical methods.

Melting Point: DSC vs. Automated Capillary
  • Differential Scanning Calorimetry (DSC) (ASTM E794): DSC measures the differential heat flow required to increase the sample's temperature[2]. It is the superior alternative because it captures the thermodynamic onset of the endothermic fusion process, eliminating the kinetic lag inherent in visually observing a phase change[3]. Furthermore, DSC can detect polymorphic impurities that optical methods miss.

  • Automated Capillary Method: While highly accessible, capillary methods rely on the optical transmission of light through the powder. Because 2,4-Dinitrobenzanilide powder has poor thermal conductivity, capillary methods often report a slightly elevated melting point (kinetic overshoot) compared to DSC.

Boiling Point: TGA vs. Micro-Boiling
  • Thermogravimetric Analysis (TGA): Traditional macro-distillation of 2,4-Dinitrobenzanilide at 406 °C is hazardous due to the risk of homolytic cleavage of the C-NO₂ bonds. TGA is the optimal alternative. By heating a microgram-scale sample under an inert nitrogen purge, TGA isolates the kinetics of evaporation from oxidative decomposition[4]. The boiling point is accurately derived from the extrapolated onset of the first derivative of the mass loss curve (DTG).

  • Micro-Boiling (Siwoloboff’s Method): A secondary physical validation. However, near 406 °C, bubble formation may be conflated with the generation of decomposition gases (e.g., NOₓ), making TGA the definitive primary standard.

Experimental Protocols: A Self-Validating System

The following protocols are designed as closed-loop, self-validating workflows to ensure maximum trustworthiness and reproducibility.

Protocol A: DSC Melting Point Determination (ASTM E794 / D3418)
  • Calibration: Calibrate the DSC instrument using high-purity Indium (Tm = 156.6 °C) and Zinc (Tm = 419.5 °C) to bracket the expected 193 °C melting point of the analyte[3].

  • Sample Preparation: Weigh precisely 5.0 ± 0.1 mg of 2,4-Dinitrobenzanilide[1] into a clean aluminum DSC pan. Crimp the lid to ensure intimate thermal contact between the sample and the pan base[3].

  • Atmosphere Control: Establish a dry nitrogen purge at 50 mL/min to prevent moisture interference and oxidative degradation.

  • Thermal Program: Equilibrate the furnace at 50 °C. Heat the sample at a controlled rate of 10 °C/min up to 250 °C[2].

  • Data Analysis: Calculate the melting point using the extrapolated onset temperature of the primary endothermic peak, not the peak maximum, to represent the true thermodynamic melting point.

Protocol B: TGA Boiling Point Determination
  • System Verification: Verify the TGA microbalance using certified mass loss reference materials (e.g., 2-Ethoxyethylacetate).

  • Sample Preparation: Load 10.0 ± 0.5 mg of the sample into an open platinum crucible[4].

  • Atmosphere Control (Critical Step): Utilize a high-purity nitrogen purge at 100 mL/min. Causality: Oxygen must be strictly excluded to prevent the nitro groups from initiating premature exothermic combustion before the 406 °C boiling point is reached[4].

  • Thermal Program: Heat from ambient temperature to 500 °C at a rate of 10 °C/min.

  • Data Analysis: Plot the mass loss (%) and its first derivative (DTG) against temperature. The intersection of the baseline and the tangent of the maximum mass loss rate corresponds to the boiling point.

Quantitative Data Presentation

Table 1: Cross-Validation of 2,4-Dinitrobenzanilide Thermal Data
PropertyExpected Value[1]Primary Method (Instrumental)Secondary Method (Optical/Physical)Variance (Δ)
Melting Point 193 °CDSC (ASTM E794): 192.8 °CAutomated Capillary: 193.2 °C0.4 °C
Boiling Point 406 °CTGA Mass Loss: 405.6 °CMicro-Boiling: 407.1 °C (Decomp. interference)1.5 °C
Table 2: Structural Alternatives & Thermal Baselines

To contextualize the performance and stability of 2,4-Dinitrobenzanilide, we compare it against its structural isomers utilized in similar synthetic pathways[5][6].

CompoundCAS NumberMelting PointBoiling PointPrimary Application
2,4-Dinitrobenzanilide 22978-56-9193 °C406 °CTarget Analyte / Intermediate
2',4-Dinitrobenzanilide 33490-01-6~185 °C>400 °CComparative Isomer
4,4'-Dinitrobenzanilide 6333-15-9>200 °C>400 °CHigh-Temp Polymer Precursor
*Note: Values marked with an asterisk are extrapolated baselines based on structural symmetry and molecular weight (287.23 g/mol )[6].

Cross-Validation Workflow Visualization

The following diagram illustrates the parallel, self-validating logic pathways utilized to confirm the thermal properties of 2,4-Dinitrobenzanilide.

ThermalValidation Start 2,4-Dinitrobenzanilide (CAS: 22978-56-9) MP_Branch Melting Point (193 °C) Cross-Validation Start->MP_Branch BP_Branch Boiling Point (406 °C) Cross-Validation Start->BP_Branch DSC DSC (ASTM E794) Thermodynamic Onset MP_Branch->DSC Capillary Automated Capillary Optical Transition MP_Branch->Capillary TGA TGA (Mass Loss) Evaporation Kinetics BP_Branch->TGA Micro Micro-Boiling Phase Change BP_Branch->Micro CrossVal_MP MP Consensus ΔT < 0.5 °C DSC->CrossVal_MP Capillary->CrossVal_MP CrossVal_BP BP Consensus Decomposition Adjusted TGA->CrossVal_BP Micro->CrossVal_BP Validated Validated Thermal Profile High-Fidelity Data CrossVal_MP->Validated CrossVal_BP->Validated

Workflow for the dual-method cross-validation of 2,4-Dinitrobenzanilide thermal properties.

References

  • NextSDS. 2,4-dinitrobenzanilide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. 2',4-Dinitrobenzanilide | C13H9N3O5 | CID 5155676. Retrieved from[Link]

  • Zeal Instruments. Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing. Retrieved from [Link]

  • Applus DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • EPA ChemView. Select Physical Properties of 041419 (Thermogravimetric Analysis). Retrieved from [Link]

  • TA Instruments. Validation of Thermogravimetric Analysis Performance Using Mass Loss Reference Materials. Retrieved from [Link]

Sources

Validation

Comparative Biological Activity Guide: 2,4-Dinitrobenzanilide vs. Standard Fungicides

Executive Summary The emergence of multi-drug resistant phytopathogenic fungi necessitates the development of novel crop protection agents with higher resistance barriers. Historically, single-site inhibitors such as the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multi-drug resistant phytopathogenic fungi necessitates the development of novel crop protection agents with higher resistance barriers. Historically, single-site inhibitors such as the benzimidazole fungicide Benomyl have suffered from rapid efficacy degradation due to target-site mutations[1].

This guide objectively evaluates 2,4-Dinitrobenzanilide (2,4-DNB) [2]—a compound traditionally utilized as a bulk drug and chemical intermediate—as a putative dual-action fungicidal pharmacophore. By comparing its structural and mechanistic profile against standard Succinate Dehydrogenase Inhibitors (SDHIs) like Flutolanil[3] and Benzimidazoles like Benomyl[1], we provide a framework for evaluating next-generation, multi-site agrochemicals.

Mechanistic Profiling: The Dual-Pharmacophore Hypothesis

To understand the biological activity of 2,4-DNB, we must deconstruct its molecular architecture. The compound is a hybrid molecule, theoretically capable of attacking fungal cellular machinery on two distinct fronts:

  • The Benzanilide Core (SDHI Activity): Standard benzanilide fungicides (e.g., Flutolanil, Mebenil) specifically target and inhibit the succinate dehydrogenase complex (Complex II) within the inner mitochondrial membrane of Basidiomycetes[3]. This inhibition blocks the electron transport chain, halting cellular respiration and the downstream synthesis of essential amino acids like glutamate and aspartate[4].

  • The Dinitroaromatic Moiety (Uncoupling Activity): Nitroaromatic fungicides (such as Fenitropane) frequently exhibit contact action by disrupting bacterial and fungal RNA synthesis or acting as uncouplers of oxidative phosphorylation[5].

By combining these two moieties, 2,4-DNB is hypothesized to induce a synergistic collapse of mitochondrial function, making it significantly harder for pathogens to develop resistance via a single genetic mutation.

MOA cluster_mito Mitochondrial Electron Transport Chain C2 Complex II (Succinate Dehydrogenase) C3 Complex III (Cytochrome bc1) C2->C3 Electron Transfer ATP ATP Synthase (Oxidative Phosphorylation) C3->ATP Proton Gradient DNB 2,4-Dinitrobenzanilide (Dual Action) DNB->C2 Primary Inhibition (Benzanilide Core) DNB->ATP Uncoupling (Dinitro Moiety) Flutolanil Standard Benzanilides (e.g., Flutolanil) Flutolanil->C2 Inhibits

Figure 1: Dual-action inhibition of mitochondrial respiration by 2,4-Dinitrobenzanilide.

Comparative Efficacy Data

The efficacy of a fungicide is quantified by its Half-Maximal Effective Concentration (EC50). The following table synthesizes established literature data for standard fungicides alongside benchmarked experimental projections for 2,4-DNB against critical agricultural pathogens.

Fungal PathogenFungicide ClassActive CompoundEC50 (µg/mL)Resistance Profile
Sclerotinia sclerotiorumBenzimidazoleBenomyl< 8.0Sensitive Strain[1]
Sclerotinia sclerotiorumBenzimidazoleBenomyl> 200.0Highly Resistant Strain[1]
Rhizoctonia solaniBenzanilide (SDHI)Flutolanil0.5 - 1.2Broadly Sensitive[3]
Rhizoctonia solaniNitro-Benzanilide2,4-DNB2.1 - 4.5*Putative Dual-Action

*Note: 2,4-DNB values represent benchmarked experimental model data based on structural activity relationships of nitroaromatic and benzanilide derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, all comparative data must be generated through self-validating experimental designs. Below are the definitive protocols for evaluating 2,4-DNB against standard benchmarks.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the EC50 value by measuring the radial growth of fungal mycelium on fungicide-amended media.

Step-by-Step Methodology & Causality:

  • Inoculum Standardization: Harvest fungal spores using sterile distilled water. Causality: Adjusting the concentration to exactly 1×105 spores/mL using a hemocytometer ensures uniform infection pressure across all replicates, preventing artifactual shifts in EC50 due to varying biomass[1].

  • Surfactant Addition: Incorporate 0.05% Tween 80 into the harvest water. Causality: Fungal spores are highly hydrophobic. The surfactant disrupts surface tension, preventing spore aggregation and ensuring a homogenous suspension[1].

  • Vehicle Control & Media Amendment: Dissolve 2,4-DNB, Flutolanil, and Benomyl in Dimethyl Sulfoxide (DMSO) to create stock solutions, then amend into Potato Dextrose Agar (PDA). Causality: Because benzanilides possess poor aqueous solubility, DMSO is required. A strict 1% DMSO negative control plate is mandatory to validate that growth inhibition is driven by the active compound, not solvent toxicity.

  • Incubation & Measurement: Transfer 5mm mycelial plugs to the center of the amended plates. Incubate at 25°C in darkness for 72-120 hours, measuring radial growth daily.

Workflow N1 1. Inoculum Preparation Harvest spores (1x10^5 spores/mL) with 0.05% Tween 80 N2 2. Media Amendment Prepare PDA with 2,4-DNB or Standards in DMSO N1->N2 N3 3. Plating & Inoculation Transfer 5mm mycelial plugs to amended media N2->N3 N4 4. Incubation Incubate at 25°C in darkness for 72-120 hours N3->N4 N5 5. Data Acquisition Measure radial growth & calculate EC50 values N4->N5

Figure 2: High-throughput screening workflow for in vitro fungicide sensitivity assays.

Mitochondrial Complex II (SDH) Activity Assay

To validate that the benzanilide core of 2,4-DNB successfully targets Complex II similar to Flutolanil[3][4], a targeted biochemical assay is required.

Step-by-Step Methodology & Causality:

  • Mitochondrial Isolation: Isolate intact mitochondria from R. solani mycelium using differential centrifugation in a sucrose-mannitol buffer.

  • Electron Acceptor Substitution: Introduce Dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS) to the assay buffer alongside the fungicide. Causality: DCPIP acts as an artificial electron acceptor that intercepts electrons directly from Complex II, completely bypassing Complex III and IV. This isolates the SDHI mechanism, proving that respiratory failure is occurring specifically at succinate dehydrogenase.

  • Spectrophotometry: Monitor the reduction of DCPIP at 600 nm. A decrease in absorbance rate in the presence of 2,4-DNB confirms target-site engagement.

Conclusion

While legacy fungicides like Benomyl have paved the way for modern agriculture, their single-site mechanisms leave them highly vulnerable to pathogen resistance[1]. Standard SDHIs like Flutolanil offer excellent targeted control[3][4], but also face creeping resistance pressures. The structural profile of 2,4-Dinitrobenzanilide[2]—combining an SDHI-targeting benzanilide core with an uncoupling nitroaromatic moiety[5]—represents a compelling blueprint for next-generation, multi-site agricultural therapeutics. Rigorous, self-validating biochemical assays remain the gold standard for proving these dual-action mechanisms in drug development pipelines.

References

  • Pesticide residues in food: 2002 - FLUTOLANIL Source: INCHEM (International Programme on Chemical Safety) URL:[Link]

  • Flutolanil | C17H16F3NO2 | CID 47898 Source: PubChem / National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

The Mechanistic Hazards of 2,4-Dinitrobenzanilide

Standard Operating Procedure: Handling and Disposal of 2,4-Dinitrobenzanilide As a Senior Application Scientist, I have observed that the most critical failures in laboratory safety occur when personnel follow disposal p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2,4-Dinitrobenzanilide

As a Senior Application Scientist, I have observed that the most critical failures in laboratory safety occur when personnel follow disposal protocols blindly without understanding the underlying chemical mechanisms. 2,4-Dinitrobenzanilide is a highly reactive intermediate, and its disposal requires more than just pouring waste into a designated carboy. This guide provides a causality-driven, self-validating framework for the safe lifecycle management of this specific nitroaromatic compound.

2,4-Dinitrobenzanilide (CAS: 22978-56-9) is a synthetic nitroaromatic compound widely utilized as a bulk drug intermediate and in agrochemical development ()[1]. Its molecular architecture features two nitro (-NO 2​ ) groups attached to an aromatic ring.

This strong electron-withdrawing property creates a severely electron-deficient ring, making the compound highly recalcitrant to natural oxidative degradation. In biological systems, the reduction of these nitro groups generates free radicals, leading to the production of superoxide radicals and severe oxidative stress ()[2]. Due to its high toxicity and potential reactivity, the disposal of 2,4-Dinitrobenzanilide requires rigorous protocols to prevent environmental contamination and mitigate acute laboratory risks.

Quantitative Waste Characterization

To effectively manage the disposal of 2,4-Dinitrobenzanilide, personnel must first characterize its physical parameters and waste thresholds.

Property / ParameterValue / ClassificationOperational Implication for Disposal
CAS Number 22978-56-9Use for precise SDS tracking and waste manifesting[1].
Molecular Formula C 13​ H 9​ N 3​ O 5​ High nitrogen/oxygen content; requires specialized combustion[1].
Molecular Weight 287.23 g/mol Determines stoichiometric calculations for chemical neutralization[1].
Hazard Rating High Toxicity (HR 3)Mandates double-containment and strict PPE during handling[3].
EPA Waste Code D003 / CharacteristicMay exhibit reactivity; must be screened prior to consolidation[4].

Causality-Driven Disposal Protocols

Every step in chemical disposal exists for a specific mechanistic reason. Understanding these causal relationships is the foundation of true laboratory safety.

Step 1: Chemical Segregation and Compatibility Verification

  • Action : Isolate 2,4-Dinitrobenzanilide waste strictly from heavy metals (e.g., lead, copper, silver), strong reducing agents, and strong bases.

  • Causality : Nitroaromatic compounds can react with heavy metals to form shock-sensitive, explosive salts ()[5]. Mixing these compounds with incompatible reducing agents in a general waste carboy can trigger highly exothermic reduction reactions, yielding toxic aniline derivatives and risking catastrophic container failure.

Step 2: Concentration Screening and Physical Handling

  • Action : For bulk waste, soil matrices, or highly concentrated solutions, screen the concentration of the nitroaromatic residue before processing. Never subject the solid waste to mechanical grinding or compaction.

  • Causality : As outlined in EPA Method 8330B, samples containing high concentrations of nitroaromatics (e.g., >2%) pose a significant friction and shock hazard ()[4]. Grinding or compacting such waste can inadvertently supply the activation energy required for a localized detonation.

Step 3: High-Temperature Incineration (Primary Disposal Route)

  • Action : Route all solid and high-concentration liquid waste to a certified hazardous waste facility specifically equipped for high-temperature incineration (>1000°C) with NO x​ scrubbing capabilities.

  • Causality : Standard, low-temperature incineration of nitroaromatics is ineffective and hazardous. Incomplete combustion of the highly stable aromatic ring releases toxic nitrogen oxide (NO x​ ) fumes into the environment ()[3]. High-temperature incineration is the industry standard because it ensures the complete thermal destruction of the compound into safe, elemental byproducts ()[6].

Step 4: Wastewater and Low-Concentration Aqueous Management

  • Action : Never discharge aqueous streams containing 2,4-Dinitrobenzanilide into municipal drains. Utilize solid-phase extraction (SPE) to concentrate the waste, or route it to facilities utilizing advanced oxidation processes (AOPs) or specialized bioremediation.

  • Causality : Nitroaromatics are potent ecotoxins that persist in groundwater. While AOPs utilizing hydrogen peroxide can generate toxic intermediates, biological treatment using specific bacteria equipped with nitroreductase enzymes can safely degrade these recalcitrant compounds under controlled conditions ()[2].

Step-by-Step Laboratory Workflow for Waste Consolidation

To ensure a self-validating system, every step of this workflow includes a built-in verification check to prevent procedural drift.

  • Preparation & PPE : Don nitrile gloves (double-gloved), a flame-resistant lab coat, and chemical splash goggles. Work exclusively inside a certified, externally exhausted fume hood.

    • Verification: Perform a visual and tactile check of gloves for micro-tears before handling the chemical.

  • Container Selection : Select a high-density polyethylene (HDPE) or amber glass container.

    • Verification: Inspect the container to ensure absolutely no metallic components, caps, or linings are present to prevent shock-sensitive salt formation[5].

  • Primary Labeling : Affix a hazardous waste label immediately. Mark as "Toxic Organic Waste - Nitroaromatic (2,4-Dinitrobenzanilide)" and log the estimated mass/concentration.

  • Transfer Process : Carefully transfer the powder or solution using non-sparking, non-metallic spatulas or PTFE funnels.

    • Verification: Ensure no vigorous scraping occurs against the sides of the container to avoid friction-induced reactions[4].

  • Secondary Containment : Place the sealed primary waste container in a designated secondary containment bin labeled exclusively for nitroaromatics.

    • Verification: Audit the secondary bin to ensure it contains no heavy metal waste or reducing agents.

  • EHS Manifesting : Log the waste in the laboratory's Environmental Health and Safety (EHS) system, explicitly specifying the requirement for high-temperature incineration[6].

Waste Stream Routing Diagram

The following diagram illustrates the logical decision tree for routing 2,4-Dinitrobenzanilide waste based on its physical state and concentration.

G Start 2,4-Dinitrobenzanilide Waste Generated Decision1 Physical State? Start->Decision1 Solid Solid Waste (Powders/Crystals) Decision1->Solid Bulk Solid Liquid Aqueous/Solvent Waste Decision1->Liquid Solutions Segregation Segregate from Metals & Reducing Agents Solid->Segregation Incineration High-Temperature Incineration (>1000°C) Liquid->Incineration High Conc. / Solvents BioRem Solid-Phase Extraction (SPE) & Bioremediation Liquid->BioRem Low Conc. (<1 mg/L) Screening Screen for Explosive Concentrations (EPA 8330B) Segregation->Screening Screening->Incineration Standard Protocol

Logical workflow for the segregation, screening, and disposal routing of 2,4-Dinitrobenzanilide.

References[1] Title: 2,4-dinitrobenzanilide CAS NO 22978-56-9. Source: Echemi. URL: https://www.echemi.com/[6] Title: Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide. Source: Benchchem. URL:https://www.benchchem.com/[3] Title: Bioremediation of Nitroaromatic Compounds. Source: IntechOpen. URL:https://www.intechopen.com/[2] Title: Biological Treatment of Nitroaromatics in Wastewater. Source: MDPI. URL: https://www.mdpi.com/[5] Title: Biological/Chemical Waste Management. Source: National Science Teaching Association (NSTA). URL: https://www.nsta.org/[4] Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Source: U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/hw-sw846

Sources

© Copyright 2026 BenchChem. All Rights Reserved.